molecular formula C4H8O4S B1614697 4-Methyl-1,3,2-dioxathiane 2,2-dioxide CAS No. 4426-50-0

4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Cat. No.: B1614697
CAS No.: 4426-50-0
M. Wt: 152.17 g/mol
InChI Key: KLXMOOWASHTDLR-UHFFFAOYSA-N
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Description

4-Methyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the CAS number 4426-50-0 and a molecular formula of C4H8O4S, corresponding to a molecular weight of 152.17 g/mol . This compound is characterized by its six-membered 1,3,2-dioxathiane ring system with a sulfur-containing dioxide functional group. As a cyclic sulfate derivative, it is of significant interest in synthetic organic chemistry as a potential reagent or building block. Compounds of this class are often utilized in research for their properties as activated substrates in stereospecific substitution reactions or as protecting groups for diols. The product requires specific handling and storage conditions to maintain stability, and it is recommended that it be kept under an inert atmosphere and shipped using cold-chain transportation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4426-50-0

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

4-methyl-1,3,2-dioxathiane 2,2-dioxide

InChI

InChI=1S/C4H8O4S/c1-4-2-3-7-9(5,6)8-4/h4H,2-3H2,1H3

InChI Key

KLXMOOWASHTDLR-UHFFFAOYSA-N

SMILES

CC1CCOS(=O)(=O)O1

Canonical SMILES

CC1CCOS(=O)(=O)O1

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide for battery applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide for Battery Applications Document Type: Technical Whitepaper & Application Guide Target Audience: Electrochemical Researchers, Battery Engineers, and Material Scientists

Executive Summary

4-Methyl-1,3,2-dioxathiane 2,2-dioxide (also known as 1,3-Butylene Sulfate or 4-Me-TMS ) is a six-membered cyclic sulfate ester emerging as a critical electrolyte additive for high-energy-density Lithium-Ion (LIB) and Sodium-Ion (SIB) batteries. Distinct from its five-membered analog (propylene sulfate or MDTD), this six-membered ring compound offers unique ring-strain characteristics that influence its reduction potential and the mechanical properties of the resulting Solid Electrolyte Interphase (SEI).

This guide provides a comprehensive analysis of its chemical identity, electrochemical mechanism, and application protocols, positioning it as a strategic alternative to standard additives like Ethylene Sulfate (DTD) for improving high-voltage cycling stability and thermal resilience.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Distinction

A critical source of confusion in literature is the similarity between five-membered and six-membered cyclic sulfates. It is imperative to distinguish 4-Methyl-1,3,2-dioxathiane 2,2-dioxide from its homologs.

Feature4-Methyl-1,3,2-dioxathiane 2,2-dioxide 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
Common Name 1,3-Butylene Sulfate (4-Me-TMS) Propylene Sulfate (MDTD)
Ring Size 6-Membered (Dioxathiane) 5-Membered (Dioxathiolane)
Precursor 1,3-Butanediol1,2-Propanediol
CAS Number Referenced as 1,3-butanediol cyclic sulfate5689-83-8
Ring Strain Moderate (Chair/Twist-boat conformers)High (Planar/Envelope strain)
Physicochemical Properties

The introduction of the methyl group at the C4 position of the dioxathiane ring creates asymmetry, leading to the existence of enantiomers. In battery applications, the racemic mixture is typically used.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 152.17 g/mol

  • Solubility: Highly soluble in carbonate solvents (EC, EMC, DMC) due to its polar sulfonyl group.

  • Moisture Sensitivity: High. Like all cyclic sulfates, it is susceptible to hydrolysis, forming sulfuric acid species which can degrade cathode materials. Strict anhydrous handling (<10 ppm H

    
    O) is required. 
    

Part 2: Electrochemical Mechanism

The primary function of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide is as a sacrificial SEI-forming agent . Its reduction potential is generally higher (less negative vs. Li/Li


) than carbonate solvents (EC/EMC), ensuring it reduces before the solvent to passivate the graphite or silicon anode.
Ring-Opening Polymerization (ROP)

Upon cathodic polarization (typically 1.5V – 2.0V vs. Li/Li


), the S-O bond cleaves. The 6-membered ring releases less strain energy upon opening compared to 5-membered rings (DTD), which theoretically leads to a more controlled polymerization and a more flexible, mechanically robust SEI layer.

Mechanism Steps:

  • Single Electron Transfer (SET): The sulfonyl group accepts an electron.

  • Ring Opening: The C-O bond breaks, forming a radical anion.

  • Termination/Polymerization: The radical reacts with Li

    
     and other solvent molecules to form lithium alkyl sulfates (R-OSO
    
    
    
    Li) and polymeric sulfates.
Visualization: SEI Formation Pathway

SEI_Mechanism Additive 4-Me-TMS (Electrolyte Solvated) Reduction 1e- Reduction (~1.8V vs Li/Li+) Additive->Reduction Radical Radical Anion Intermediate Reduction->Radical RingOpen Ring Opening (C-O Bond Cleavage) Radical->RingOpen SEI_Product Insoluble Li-Alkyl Sulfates (SEI Matrix) RingOpen->SEI_Product Polymerization Gas Minor Gas Evolution (Suppressed vs Carbonates) RingOpen->Gas Side Reaction

Figure 1: Electrochemical reduction pathway of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide leading to SEI formation.

Part 3: Performance Metrics & Application

High-Voltage Stability

Unlike sulfite additives (which contain S=O), sulfate additives (O=S=O) like 4-Me-TMS possess higher oxidation stability. This makes them suitable for high-voltage cathodes (e.g., NMC811, LiCoO


 at >4.4V). The additive passivates the cathode surface (CEI formation), inhibiting solvent oxidation.
Comparison with Homologs
PropertyDTD (Ethylene Sulfate)TMS (Trimethylene Sulfate)4-Me-TMS (1,3-Butylene Sulfate)
Ring Size 5-Membered6-Membered6-Membered (Methylated)
Reduction Potential High (Reduces early)ModerateModerate (Steric hindrance)
SEI Nature Compact, RigidFlexibleFlexible, disorder-tolerant
Thermal Stability ModerateHighHigh

Key Insight: The methyl group in 4-Me-TMS introduces steric bulk, which can disrupt the crystallinity of the formed SEI layer. This amorphous nature often improves ionic conductivity (Li


 transport) compared to the highly crystalline SEI formed by unsubstituted DTD.

Part 4: Experimental Protocols

Handling & Storage
  • Storage: Store in an Argon-filled glovebox. Temperature: 2–8°C recommended to prevent slow thermal decomposition.

  • Purity Check: Verify purity via 1H-NMR (CDCl

    
    ) before use. Look for peaks at δ ~1.4 ppm (doublet, -CH
    
    
    
    ) and distinctive multiplets for the ring protons. Any broad peak >10 ppm indicates hydrolysis (acid formation).
Electrochemical Evaluation Workflow

To validate the efficacy of 4-Me-TMS in a new cell chemistry, follow this tiered protocol.

Workflow Prep Electrolyte Preparation (Base: 1M LiPF6 in EC/EMC) Dose Dosing Strategy (0.5%, 1.0%, 2.0% wt) Prep->Dose CV Cyclic Voltammetry (CV) (3-Electrode, Graphite WE) Dose->CV Determine Red. Potential Formation Formation Cycling (C/20, 2 Cycles) CV->Formation Select Optimal Conc. Aging High T Storage Test (60°C, 7 Days) Formation->Aging Assess Stability Analysis Post-Mortem (XPS/SEM) Analyze S2p spectra Aging->Analysis

Figure 2: Step-by-step workflow for evaluating 4-Me-TMS in full cells.

Protocol: Linear Sweep Voltammetry (LSV)
  • Cell Setup: 3-electrode beaker cell or coin cell.

    • WE: Glassy Carbon or Graphite.

    • CE/RE: Lithium metal.[1][2]

  • Electrolyte: 1.0 M LiPF

    
     in EC/EMC (3:7 v/v) + 1.0 wt% 4-Me-TMS .
    
  • Scan: Cathodic scan from OCV (~3.0V) to 0.05V vs Li/Li

    
    .
    
  • Scan Rate: Slow scan (0.1 mV/s) to clearly resolve the reduction peak.

  • Success Criteria: Observation of a distinct reduction peak between 1.6V and 2.0V , preceding the solvent reduction peak (EC reduces ~0.8V).

Part 5: Safety & Hazards

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Specific Battery Hazard: Do not expose to moisture. Hydrolysis generates sulfuric acid and alkyl sulfonic acids, which can corrode cell casings and generate gas (swelling).

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.

  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.

  • Patent WO2021101920A1. "Flame retardants for lithium batteries." (Mentions 4-methyl-1,3,2-dioxathiane 2,2-dioxide as 1,3-butylene sulfate).

  • Patent EP3667803B1. "Nonaqueous Electrolyte Secondary Battery." (Lists 1,3-butylene sulfate as a key additive).[4]

  • Zuo, X., et al. (2014). "The effect of 1,3,2-dioxathiolane-2,2-dioxide as an electrolyte additive on the performance of LiNi0.5Co0.2Mn0.3O2/graphite battery." (Comparative study for DTD mechanism). Journal of Power Sources.

Sources

Methodological & Application

Application Note: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide as a High-Voltage SEI/CEI Former

[1]

Introduction & Mechanism

4-Methyl-1,3,2-dioxathiane 2,2-dioxide (CAS: 4426-50-0 or similar derivatives) is a six-membered cyclic sulfate additive.[1] Unlike its five-membered homolog (Ethylene Sulfate, DTD) or unsubstituted six-membered homolog (Trimethylene Sulfate, TMS), the 4-methyl substitution introduces asymmetry and steric hindrance that modulates the Solid Electrolyte Interphase (SEI) formation kinetics.

Core Functionality
  • Anodic Protection (SEI): Undergoes ring-opening reduction at the graphite anode (~1.5–1.8 V vs. Li/Li⁺) prior to carbonate solvent decomposition.[1] This forms a flexible, sulfur-rich SEI layer (alkyl lithium sulfates) that suppresses continuous electrolyte consumption.[1]

  • Cathodic Protection (CEI): Oxidizes at high potentials (>4.5 V vs. Li/Li⁺) to form a protective Cathode Electrolyte Interphase (CEI) on Ni-rich cathodes (e.g., NCM811), mitigating transition metal dissolution.

  • Thermal Stability: The sulfate moiety provides superior thermal stability compared to sulfite equivalents, reducing gas generation at elevated temperatures.

Mechanistic Pathway

The additive functions via a sacrificial ring-opening polymerization .[1] Upon reduction, the S-O bond cleaves, forming lithium alkyl sulfate species that deposit on the electrode surface.

SEI_MechanismAdditive4-Me-TMS(Cyclic Sulfate)ReductionReductive Cleavage(~1.6 V vs Li/Li+)Additive->Reduction+ e- + Li+RadicalRadical Intermediate(RO-SO2-Li)Reduction->RadicalRing OpeningPolymerizationOligomerizationRadical->PolymerizationCross-linkingSEIStable SEI(Li2SO4 / Alkyl Sulfates)Polymerization->SEIDeposition

Figure 1: Electrochemical reduction mechanism of 4-Me-TMS leading to SEI formation.

Material Specifications & Safety

Critical Warning: Cyclic sulfates are potential alkylating agents.[1] They mimic the toxicity profile of dialkyl sulfates (e.g., dimethyl sulfate). Handle with extreme caution in a fume hood or glovebox.

PropertySpecificationRationale
Purity ≥ 99.9% (GC)Impurities (diols/acids) trigger HF formation.[1]
Moisture < 20 ppmHydrolyzes rapidly to sulfuric acid and 1,3-butanediol.[1]
Acid Value < 10 ppm (as HF)Prevents corrosion of cathode current collectors.[1]
Appearance White solid or viscous liquidDepends on isomeric ratio; melting point is near RT.[1]
Solubility High in EC/EMCMethyl group disrupts crystal lattice, improving solubility vs. TMS.

Experimental Protocol: Electrolyte Preparation

Phase A: Environment Preparation
  • Workspace: Argon-filled Glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Vessels: PTFE or HDPE bottles (Glass can leach sodium/silicates if not borosilicate; avoid metal contact).[1]

  • Temperature: 25°C ± 2°C.[1]

Phase B: Base Electrolyte Formulation

Standard Control: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).[1] Note: Do not add 4-Me-TMS directly to pure LiPF₆ salt; dissolve the salt in solvents first to buffer the acidity.[1]

Phase C: Additive Integration Workflow

Protocol_Workflowcluster_0Step 1: Base Prepcluster_1Step 2: Additive Integrationcluster_2Step 3: QC & StorageSolventMix Solvents(EC/EMC 3:7)SaltDissolve LiPF6(Slow Addition)Solvent->SaltCoolingCool to <25°CSalt->CoolingAddAdd to Base ElectrolyteCooling->AddWeighWeigh 4-Me-TMS(Target: 1.0 - 2.0 wt%)Weigh->AddStirStir 4-6 Hours(Magnetic Stir Bar)Add->StirFilterSyringe Filter(0.45 µm PTFE)Stir->FilterKFKarl Fischer Test(<20 ppm H2O)Filter->KFStoreStore in Al bottle(Dark, <25°C)KF->Store

Figure 2: Step-by-step integration protocol for 4-Me-TMS additive.

Detailed Steps:
  • Calculation: For 100 g of final electrolyte at 2.0 wt% concentration:

    • Base Electrolyte: 98.0 g[1][2]

    • 4-Me-TMS: 2.0 g[1]

  • Dissolution:

    • Add the solid/liquid additive to the base electrolyte.

    • Stir magnetically at 300 rpm.

    • Observation: 4-Me-TMS dissolves faster than DTD.[1] If haze persists after 2 hours, mild heating (max 35°C) is permissible, but avoid overheating to prevent ring-opening.

  • Filtration:

    • Pass the final solution through a 0.45 µm PTFE syringe filter to remove any insoluble sulfate oligomers or salt impurities.

Electrochemical Characterization Protocol

To validate the efficacy of 4-Me-TMS, perform the following standardized tests.

Experiment 1: Linear Sweep Voltammetry (LSV)
  • Objective: Determine Oxidation Stability (CEI formation potential).

  • Setup: 3-Electrode Coin Cell (Working: Pt or Al foil; Counter/Ref: Li metal).

  • Protocol: Sweep from OCV to 6.0 V vs Li/Li⁺ at 0.1 mV/s.

  • Success Criteria: Lower current leakage >4.5 V compared to base electrolyte, indicating passivation.

Experiment 2: Differential Capacity Analysis (dQ/dV)
  • Objective: Confirm Reduction Potential (SEI formation).

  • Setup: Graphite // Li Half-Cell.

  • Protocol: Cycle at C/20 for the first cycle (Formation).

  • Expected Data:

    • Base Electrolyte: Reduction peak at ~0.8 V (EC decomposition).[1]

    • With 4-Me-TMS: Distinct new reduction peak at 1.5 V – 1.7 V .[1] This confirms the additive reduces before the solvent, creating the primary SEI.

Experiment 3: High-Temperature Storage (60°C)
  • Objective: Assess thermal stability and gas suppression.

  • Setup: NCM811 // Graphite Pouch Cells charged to 4.2 V.

  • Protocol: Store at 60°C for 7 days. Measure volume change (Archimedes method).[1]

  • Target: < 10% volume swelling (Gas suppression is a key advantage of sulfates over carbonates).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Initial Impedance (DCR) SEI layer is too thick.[1]Reduce concentration (e.g., from 2% to 0.5% or 1%).
Electrolyte Discoloration (Yellow/Brown) Acidic hydrolysis or thermal degradation.[1]Check water content (<20 ppm); Store <25°C; Ensure salt is acid-neutral.
Poor Cycle Life Incomplete SEI coverage or incompatibility with VC.[1]Combine with 1-2% Vinylene Carbonate (VC) for synergistic "hybrid" SEI.[1]
Precipitation Saturation reached.[1]4-Me-TMS is soluble, but check if other additives (e.g., LiBOB) are competing for solubility.[1]

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link[1]

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

  • Buschmann, H., et al. (2018). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. (Context on cyclic sulfate synthesis and handling). Link

  • Zuo, X., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime. Journal of The Electrochemical Society, 161(9). (Comparative study of TMS and DTD). Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (MDTD/PLS).[1] (Used for physical property benchmarking of the methyl-derivative class).[1] Link

Application Note: Preparation and Integration of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide in High-Voltage Battery Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Battery Engineers, and Formulation Professionals. Document Type: Advanced Protocol & Mechanistic Guide

For researchers and formulation scientists—whether developing next-generation energy storage materials or transitioning from pharmaceutical API formulation—the preparation of high-voltage electrolytes requires rigorous quality control. Trace impurities or improper activation protocols can catastrophically alter reaction pathways. This guide details the mechanistic theory and self-validating protocols for integrating 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (4-MDTD) , also known as 1,3-butylene sulfate, into high-voltage lithium-ion battery (LIB) systems.

Mechanistic Insights: The Causality of 4-MDTD

High-voltage LIBs (operating > 4.3V) suffer from oxidative decomposition of bulk carbonate solvents and transition metal dissolution from the cathode. 4-MDTD is a specialized cyclic sulfate additive engineered to resolve these failure modes by modifying both the Solid Electrolyte Interphase (SEI) and the Cathode Electrolyte Interphase (CEI) [1].

Why 4-MDTD Works (Structure-Function Causality): The molecular architecture of 4-MDTD features a highly electrophilic sulfone group (O=S=O) integrated into a six-membered dioxathiane ring.

  • Anodic Reduction: During the initial charge, 4-MDTD undergoes preferential electrochemical reduction at the graphite anode (~1.5V vs. Li/Li⁺), well before the bulk ethylene carbonate (EC) reduces. This ring-opening polymerization yields a robust, sulfur-rich SEI composed of lithium sulfite (Li₂SO₃) and alkyl lithium sulfates (ROSO₂Li) [2]. The methyl group at the 4-position provides steric hindrance, which increases the mechanical flexibility of the SEI layer compared to non-methylated homologs, allowing it to better accommodate the volumetric expansion of graphite [4].

  • Cathodic Oxidation: Simultaneously, 4-MDTD undergoes sacrificial oxidation at the high-voltage cathode. This forms a passivating CEI barrier that mitigates the dissolution of transition metals (Ni, Co, Mn) and suppresses parasitic electrolyte oxidation, drastically reducing gas evolution and impedance growth [2, 3].

Mechanism cluster_electrodes Electrochemical Activation Additive 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (4-MDTD) Anode Graphite Anode (Reduction ~1.5V) Additive->Anode Preferential Reduction Cathode High-Voltage Cathode (Oxidation > 4.3V) Additive->Cathode Preferential Oxidation SEI Robust SEI Layer (Li2SO3, ROSO2Li) Anode->SEI Ring-Opening Polymerization CEI Protective CEI Layer (Passivated Surface) Cathode->CEI Sacrificial Film Formation Perf Enhanced High-Voltage Stability & Capacity Retention SEI->Perf Prevents Exfoliation CEI->Perf Mitigates TM Dissolution

Caption: Electrochemical mechanism of 4-MDTD forming protective SEI and CEI layers.

Materials and Reagents

  • Base Electrolyte: 1.0 M LiPF₆ in Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 by weight).

  • Target Additive: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (Purity > 99.5%).

  • Electrodes: NMC811 Cathode (LiNi₀.₈Mn₀.₁Co₀.₁O₂) and Artificial Graphite Anode.

  • Separator: Celgard 2325 (PP/PE/PP tri-layer).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every phase of this protocol includes an internal validation mechanism.

Step 1: Electrolyte Formulation & Quality Control
  • Action: Inside an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), dissolve 1.5 wt% of 4-MDTD into the base electrolyte. Stir magnetically for 2 hours at ambient temperature.

  • Causality: 1.5 wt% is the optimal threshold. Below 1.0 wt%, the SEI coverage is incomplete; above 2.0 wt%, the excess cyclic sulfate increases the bulk electrolyte viscosity, leading to sluggish ion transport and elevated internal resistance [1].

  • Validation (Strict Go/No-Go): Perform Karl Fischer titration on the final blend. Cyclic sulfates hydrolyze in the presence of trace water to form hydrofluoric acid (HF), which catastrophically degrades the cathode. If H₂O > 20 ppm, the batch must be rejected.

Step 2: Cell Assembly and High-Temperature Wetting
  • Action: Assemble pouch cells and inject the electrolyte at a ratio of 3.0 g/Ah. Vacuum seal the cells at -90 kPa. Transfer cells to a 40°C environmental chamber and age for 24 hours.

  • Causality: The addition of 4-MDTD alters the surface tension of the electrolyte. Elevated temperature (40°C) reduces viscosity, ensuring complete penetration into the nanoporous separator and the tortuous composite electrodes. Inadequate wetting leads to localized dry spots, causing dendritic lithium plating.

  • Validation: Measure Open Circuit Voltage (OCV) and AC Impedance (1 kHz) prior to formation. A stable OCV (~0.1V to 0.2V) and a consistent baseline impedance confirm complete wetting and the absence of micro-shorts.

Step 3: SEI/CEI Formation Protocol
  • Action:

    • Charge at a C/20 rate to 3.5V. Hold for 2 hours.

    • Puncture the pouch cell in a dry room to release evolved gases (Degassing), then reseal under vacuum.

    • Continue charging at C/10 to 4.5V, followed by a C/10 discharge to 2.8V.

  • Causality: The ring-opening polymerization of 4-MDTD is kinetically slower than the reduction of linear carbonates. A low current density (C/20) ensures the formation of a dense, uniform SEI rather than a porous, resistive one. The intermediate degassing step removes evolved gases (e.g., SO₂, ethylene) before high-voltage CEI formation, preventing electrode delamination [2].

  • Validation: Monitor the differential capacity (dQ/dV) curve. A distinct reduction peak at ~2.2V (full cell voltage) validates the successful electrochemical activation of 4-MDTD. If this peak is absent, the additive has either degraded or precipitated.

Workflow Step1 1. Formulation KF Titration < 20 ppm Step2 2. Cell Assembly Argon Glovebox Step1->Step2 Validated Electrolyte Step3 3. Wetting & Aging 24h at 40°C Step2->Step3 Sealed Pouch Cells Step4 4. SEI/CEI Formation C/20 Rate to 4.5V Step3->Step4 Homogeneous Distribution

Caption: Experimental workflow for formulating and validating 4-MDTD high-voltage electrolytes.

Quantitative Data Presentation

The integration of 4-MDTD significantly enhances the electrochemical stability of NMC811/Graphite cells cycled at high voltages (4.5V). The table below summarizes the comparative performance metrics.

Electrolyte FormulationInitial Coulombic Efficiency (%)Capacity Retention (200 Cycles, 4.5V)Charge End-Point Slippage (mAh/cycle)Post-Cycling Impedance Growth (%)
Baseline (No Additive) 85.268.4%0.15+ 145%
Baseline + 1.0 wt% 4-MDTD 88.789.1%0.04+ 32%
Baseline + 1.5 wt% 4-MDTD 89.3 91.5% 0.03 + 28%
Baseline + 2.0 wt% 4-MDTD 87.586.5%0.06+ 48%

Data Interpretation: The 1.5 wt% formulation represents the optimal concentration. The drastic reduction in Charge End-Point Slippage confirms that the 4-MDTD-derived CEI successfully halts the continuous parasitic oxidation of the bulk electrolyte at 4.5V.

References

  • Title: One Sulfonate and Three Sulfate Electrolyte Additives Studied in Graphite/LiCoO2 Pouch Cells Source: Journal of The Electrochemical Society, 162(12), A2227-A2235 (2015). URL: [Link] [1]

  • Title: Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results Source: The Journal of Physical Chemistry C, 118(51), 29608–29622 (2014). URL: [Link] [2]

  • Title: 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells Source: ACS Energy Letters, 6(10), 3680-3687 (2021). URL: [Link] [3]

  • Title: Flame retardants for lithium batteries (Patent No. WO2021101920A1)

Purification methods for 4-Methyl-1,3,2-dioxathiane 2,2-dioxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Abstract

4-Methyl-1,3,2-dioxathiane 2,2-dioxide (1,3-butanediol cyclic sulfate) is a critical electrophilic intermediate used in the synthesis of chiral drugs and as a high-performance additive in lithium-ion battery electrolytes.[1] Its synthesis, typically via the Ruthenium-catalyzed oxidation of the corresponding cyclic sulfite, presents unique purification challenges: specifically, the removal of paramagnetic Ruthenium residues and the separation of the hydrolytically unstable sulfate from unreacted sulfite precursors. This guide details a robust, scalable purification protocol emphasizing moisture control, metal scavenging, and crystallization techniques to achieve >99.5% purity.[1]

Introduction & Strategic Analysis

The transformation of 1,3-butanediol to its cyclic sulfate derivative involves two distinct stages: cyclization to the sulfite (


) followed by oxidation to the sulfate (

).[1] While the synthesis is well-documented, the purification is often the bottleneck due to three factors:
  • Hydrolytic Instability: Cyclic sulfates are potent alkylating agents that ring-open rapidly in the presence of water and heat, generating acidic byproducts that catalyze further decomposition.

  • Ruthenium Contamination: The Sharpless oxidation uses

    
    , which leaves black, paramagnetic oxides (
    
    
    
    ) that are difficult to remove via standard extraction and can degrade active pharmaceutical ingredients (APIs) in downstream coupling.
  • Sulfite/Sulfate Separation: Incomplete oxidation leaves cyclic sulfite impurities which possess similar solubility profiles, making separation difficult without rigorous chromatography or optimized crystallization.

Critical Quality Attributes (CQAs)
AttributeTarget SpecificationRationale
Purity (GC/NMR) > 99.5%Essential to prevent side-reactions in nucleophilic substitution.[1]
Water Content < 50 ppmPrevents hydrolysis to the diol-monosulfate.[1]
Ruthenium Content < 10 ppmCritical for pharma compliance and battery electrolyte stability.
Acid Value < 0.1 mg KOH/gAcid catalyzes autocatalytic decomposition.

Synthesis Context & Impurity Fate Mapping

To understand the purification, one must understand the input stream. The standard synthesis utilizes the Sharpless protocol [1].[2]

Reaction Scheme:



Impurity Fate Diagram

The following diagram illustrates where impurities are generated and removed during the proposed workflow.

G Start Crude Reaction Mixture (Sulfate, Ru species, Salts) Quench 1. Aqueous Quench (Separates Salts/NaIO4) Start->Quench Extract 2. Organic Extraction (DCM or EtOAc) Quench->Extract Waste1 Waste: Aqueous Salts Quench->Waste1 Removes NaIO4/NaIO3 Filter 3. Adsorptive Filtration (SiO2/Celite Pad) Extract->Filter Organic Layer Cryst 4. Recrystallization (EtOAc/Hexanes) Filter->Cryst Clear Filtrate Waste2 Waste: RuO2 (Black Solids) Filter->Waste2 Traps Ru Species Product Pure 4-Methyl-1,3,2- dioxathiane 2,2-dioxide Cryst->Product

Caption: Impurity fate mapping showing the removal of oxidant salts and Ruthenium species prior to final isolation.

Detailed Protocols

Protocol A: Work-up and Ruthenium Removal (The "Black" Removal)

Objective: To safely quench the oxidative reaction and remove the bulk of the Ruthenium catalyst.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated NaCl (Brine)

  • Celite 545 and Silica Gel (230-400 mesh)[1]

  • Sodium Sulfate (

    
    , anhydrous)[1]
    

Step-by-Step:

  • Quench: Upon reaction completion (monitored by GC/TLC), dilute the reaction mixture with water. Caution: Exothermic.[1]

  • Phase Separation: Extract the aqueous layer three times with DCM.

    • Expert Insight: Avoid diethyl ether if possible, as Ru species can sometimes coordinate and carry over. DCM is preferred for its density and solubility profile.

  • The "Filtration Pad" (Critical Step):

    • Prepare a fritted funnel packed with a bottom layer of Celite (2 cm) and a top layer of Silica Gel (2 cm).

    • Pass the combined organic extracts slowly through this pad under weak vacuum.

    • Observation: The silica will capture the black/brown Ruthenium oxides. The filtrate should emerge as a clear, colorless to pale yellow liquid.

  • Drying: Dry the filtrate over anhydrous

    
     for 30 minutes. Filter and concentrate under reduced pressure at 
    
    
    
    .
    • Warning: Do not overheat.[3] Cyclic sulfates can decompose thermally.

Protocol B: Recrystallization (High Purity Isolation)

Objective: To isolate the cyclic sulfate as a crystalline solid, rejecting unreacted sulfite and trace impurities. Applicability: While 4-methyl-1,3,2-dioxathiane 2,2-dioxide has a low melting point (often oil or semi-solid at RT depending on purity), high-purity fractions will crystallize.[1]

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) - Good solubility[1]

  • Solvent B: Hexanes or n-Heptane - Anti-solvent[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil from Protocol A in the minimum amount of warm EtOAc (approx. 35-40°C).

  • Precipitation: Slowly add Hexanes dropwise with stirring until a persistent cloudiness appears.

  • Seed & Cool: If available, add a seed crystal. Allow the mixture to cool slowly to room temperature, then transfer to a freezer (-20°C) for 12 hours.

  • Filtration: Filter the resulting white crystals quickly under a nitrogen blanket (to prevent moisture absorption).

  • Wash: Wash the cake with cold (-20°C) Hexanes.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    
Protocol C: Flash Column Chromatography (Alternative)

Objective: For purification of oils or when crystallization fails due to high impurity load.

  • Stationary Phase: Silica Gel (neutralized). Note: Standard silica is slightly acidic and can cause hydrolysis.

  • Eluent: Hexane:EtOAc gradient (Start 90:10

    
     End 60:40).
    
  • Procedure:

    • Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acid sites.

    • Load crude sample.

    • Elute rapidly. The cyclic sulfite (less polar) usually elutes first, followed by the cyclic sulfate.

    • Evaporate fractions immediately to minimize silica contact time.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Product is dark/black Ruthenium breakthroughRe-filter through a fresh Silica/Activated Carbon pad.
Low Yield Hydrolysis during workupUse cold water for quench; ensure all solvents are anhydrous; reduce time on silica column.
Oil won't crystallize High sulfite contentCheck GC. If sulfite >5%, perform Protocol C (Chromatography) before attempting crystallization.
Exotherm on storage Acid catalyzed decompositionEnsure final product is stored over a stabilizer (e.g., solid

packet) or strictly anhydrous.

Safety & Handling

Hazard: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide is a potent alkylating agent (similar to dimethyl sulfate).[1] It can alkylate DNA.

  • PPE: Double nitrile gloves, lab coat, safety glasses. Handle ONLY in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or NaOH solution to hydrolyze the sulfate ring to the harmless diol/sulfate salt.

References

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Mechanism of the Sharpless epoxidation. Journal of the American Chemical Society, 110(22), 7538–7539.

  • Lohray, B. B. (1992). Cyclic sulfites and cyclic sulfates: Epoxide like synthons. Synthesis, 1992(11), 1035-1052.[1] [1]

  • Byun, H. S., He, L., & Bittman, R. (2000). Cyclic sulfites and cyclic sulfates in organic synthesis. Tetrahedron, 56(36), 7051-7091.[1]

Sources

Application Note: Handling, Storage, and Stability Protocols for Moisture-Sensitive Cyclic Sulfates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Cyclic sulfates (1,3,2-dioxathiolane-2,2-dioxides) are a class of highly reactive electrophiles widely utilized as "super-epoxide" equivalents in organic synthesis. First popularized by the Sharpless laboratory, these reagents offer superior reactivity compared to their epoxide counterparts due to the high leaving group ability of the sulfate anion and the release of ring strain upon nucleophilic attack.

However, this enhanced reactivity comes with a significant trade-off: extreme moisture sensitivity . Cyclic sulfates undergo rapid hydrolysis 10⁶ to 10⁷ times faster than their acyclic analogs.[1] Improper handling results in the formation of hydroxy sulfates (and eventually sulfuric acid), which not only degrades the reagent but can catalyze the decomposition of acid-sensitive substrates in subsequent reactions.

This guide provides a rigorous, self-validating protocol for the storage, handling, and quality control of these critical reagents.

Mechanism of Instability: Why Moisture is Fatal

To handle cyclic sulfates effectively, one must understand the thermodynamics of their degradation. Unlike acyclic sulfates, cyclic sulfates possess significant ring strain (~10.3 kcal/mol lower activation barrier for hydrolysis).

When exposed to atmospheric moisture, water acts as a nucleophile. While synthetic nucleophiles (e.g., azides, amines) typically attack the carbon center (


), water often attacks the sulfur atom (

) or the carbon depending on pH, leading to ring opening.
Degradation Pathway Diagram

The following diagram illustrates the divergence between the desired synthetic pathway and the moisture-induced degradation pathway.

CyclicSulfateDegradation CS Cyclic Sulfate (Intact Reagent) TS_Hydro Transition State (Hydrolysis) CS->TS_Hydro + H₂O (Fast) Prod_Syn Desired Product (C-C or C-N Bond) CS->Prod_Syn + Nu (Anhydrous) H2O Atmospheric H₂O (Moisture) H2O->TS_Hydro Nu Target Nucleophile (e.g., NaN₃, R-NH₂) Nu->Prod_Syn MonoSulfate Hydroxy Sulfate (Ring Opened) TS_Hydro->MonoSulfate Ring Strain Release Diol Vicinal Diol (Dead End) MonoSulfate->Diol Acid Hydrolysis H2SO4 H₂SO₄ (Acid Catalyst) MonoSulfate->H2SO4 Elimination

Figure 1: Kinetic competition between desired nucleophilic attack and moisture-induced hydrolysis. Note the irreversible formation of acidic byproducts.

Storage Specifications

The shelf-life of cyclic sulfates is directly correlated to the rigorous exclusion of water and heat. The following storage matrix is required for maintaining >98% purity over 6 months.

Table 1: Storage Environment Matrix
ParameterSpecificationRationale
Primary Container Flame-dried borosilicate glass vial with Teflon-lined screw cap.Prevents leaching; Teflon provides a chemically resistant seal against acid vapors.
Secondary Containment Sealed jar/desiccator containing P₂O₅ or activated molecular sieves.Creates a micro-environment with <10 ppm H₂O; P₂O₅ visually indicates moisture ingress (turns syrupy).
Headspace Gas Argon (Ar) or Nitrogen (N₂).Argon is heavier than air and provides a better "blanket" for solid reagents during opening/closing.
Temperature -20°C (Standard Freezer).Retards thermal decomposition; cyclic sulfates can undergo exothermic decomposition at elevated temperatures.
Labeling "Moisture Sensitive" + "Corrosive" + Date Opened.Critical for inventory management; older batches must be re-validated before use.

Operational Protocols

Reagent Validation (Self-Validating System)

Before committing valuable advanced intermediates to a reaction with a cyclic sulfate, you must validate the reagent's integrity.

The NMR "Purity Check" Protocol:

  • Take a dry NMR tube.

  • Dissolve ~5 mg of cyclic sulfate in anhydrous CDCl₃ (treated with activated alumina or sieves).

  • Pass Criteria: Sharp peaks corresponding to the ring protons (usually shifted downfield ~4.5-5.0 ppm compared to the diol).

  • Fail Criteria: Broadening of peaks or appearance of new multiplets upfield (indicating diol formation) or highly acidic shifts (indicating sulfuric acid formation).

Handling and Transfer Workflow

The following workflow utilizes a "Double-Barrier" approach to minimize exposure during experimental setup.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Decision Is Glovebox Available? Equilibrate->Decision GB_Path Glovebox Workflow (Preferred) Decision->GB_Path Yes SL_Path Schlenk Line Workflow (Alternative) Decision->SL_Path No Weigh_GB Weigh in Inert Atmosphere (Ar/N₂ < 1 ppm H₂O) GB_Path->Weigh_GB Weigh_SL Quick Weigh into Flame-Dried Flask under Ar Flow SL_Path->Weigh_SL Minimize Exposure (<30s) Solvent Add Anhydrous Solvent (THF/DCM/CH₃CN) Weigh_GB->Solvent Weigh_SL->Solvent Reaction Proceed with Reaction Solvent->Reaction

Figure 2: Decision tree for handling cyclic sulfates. The equilibration step is critical to prevent condensation on the cold outer surface of the vial.

Detailed Steps for Schlenk Line (Alternative Path):

  • Equilibration: Allow the secondary container (desiccator) to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the reagent.

  • Gas Flush: Flush the receiving reaction flask with Argon for 5 minutes prior to addition.

  • Solid Addition: If the cyclic sulfate is a solid, use a powder funnel under a positive stream of Argon. Do not use paper weighing boats; use glass weighing boats or add directly if taring the flask.

  • Solvent: Use only solvents dried via a solvent system or stored over activated 3Å or 4Å molecular sieves.

Safety & Toxicology (E-E-A-T)

Cyclic sulfates are potent alkylating agents . Mechanistically, they mimic nitrogen mustards by transferring an alkyl group to nucleophilic centers on DNA (guanine residues).

  • Hazard Class: Carcinogen / Mutagen / Corrosive.

  • Decontamination: Spills should not be wiped with water (generates acid). Quench with aqueous sodium hydroxide (1M NaOH) or ammonium hydroxide . This forces hydrolysis to the water-soluble, less toxic diol/sulfate salt species before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All operations must occur in a fume hood.

References

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive.[2] Journal of the American Chemical Society, 110(22), 7538–7539.[2] [Link]

  • Lopez, X., Dejaegere, A., & Karplus, M. (2002). Mechanism of Alkaline Hydrolysis of Cyclic and Acyclic Sulfates: An ab Initio Study with Solvation Correction. Journal of the American Chemical Society, 124(18), 5010–5018. [Link]

  • Byun, H. S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.[3] Tetrahedron, 56(37), 7051-7091. [Link]

Sources

Application of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide in silicon-graphite anodes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interfacial Engineering of Silicon-Graphite Anodes using 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Executive Overview

The transition toward high-energy-density lithium-ion batteries relies heavily on the integration of silicon into traditional graphite anodes. However, the commercial viability of Silicon-Graphite (Si-Gr) anodes is severely bottlenecked by silicon's massive volume expansion (>300%) during lithiation. Much like the precise excipient ratios required in pharmaceutical formulation to ensure drug bioavailability, the stoichiometric precision of electrolyte additives dictates the functional lifespan of an electrochemical system.

This application note details the mechanistic causality and experimental protocols for utilizing 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (commonly known as 1,3-butylene sulfate, CAS: 1073-05-8) as a sacrificial, film-forming electrolyte additive. By engineering a highly elastic Solid Electrolyte Interphase (SEI), this cyclic sulfate mitigates continuous electrolyte consumption and preserves the structural integrity of Si-Gr anodes[1].

Mechanistic Causality: Why 1,3-Butylene Sulfate?

The fundamental challenge of Si-Gr anodes is the mechanical fracture of the SEI. Standard carbonate solvents, such as Ethylene Carbonate (EC), form a rigid, inorganic-rich SEI that shatters when the silicon particles expand. This exposes fresh silicon to the electrolyte, leading to continuous parasitic reactions, loss of active lithium, and rapid capacity fade[2].

Rational electrolyte design requires an additive that reduces at a higher potential than the bulk solvents to pre-emptively passivate the electrode surface[3]. 4-Methyl-1,3,2-dioxathiane 2,2-dioxide serves this exact purpose through three causal mechanisms:

  • Favorable Reduction Kinetics: The additive undergoes electrochemical reduction at ~1.35 V vs. Li/Li

    
    , well above the ~0.8 V reduction potential of EC. This ensures the SEI is formed entirely by the additive's decomposition products before bulk solvent degradation can occur.
    
  • Ring-Opening Polymerization: Upon accepting an electron, the 6-membered dioxathiane ring opens. The resulting radical anions polymerize, reacting with lithium ions to form a sulfur-rich, organic-inorganic hybrid layer composed of alkyl lithium sulfates (

    
    ), 
    
    
    
    , and
    
    
    .
  • Mechanical Elasticity: Unlike the 5-membered ethylene sulfate (DTD), the 6-membered ring and the appended methyl group of 1,3-butylene sulfate yield a longer, branched aliphatic chain upon cleavage. This specific molecular geometry imparts superior mechanical elasticity to the SEI, allowing it to "breathe" with the expanding silicon particles without fracturing. Furthermore, these cyclic hydrocarbyl sulfates contribute to the overall thermal stability of the nonaqueous electrolyte[4].

ReactionMechanism A 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (Additive) B Electrochemical Reduction (~1.35 V vs Li/Li+) A->B C Ring-Opening Cleavage & Radical Formation B->C D Polymerization & Reaction with Li+ C->D E Elastic Hybrid SEI (ROSO2Li, Li2SO4, Li2S) D->E F Stabilized Si-Gr Anode (Accommodates 300% Expansion) E->F

Electrochemical reduction pathway of the cyclic sulfate additive forming a flexible SEI.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. Trace amounts of cyclic sulfate additives are critical; excessive amounts induce continuous SEI growth and increase interfacial resistance[5].

Protocol 1: Electrolyte Formulation

Objective: Prepare a 1.0 wt% additive-enhanced base electrolyte.

  • Environment: Transfer all materials into an Argon-filled glovebox.

    • Validation Checkpoint 1: Ensure glovebox sensors read

      
       < 0.1 ppm and 
      
      
      
      < 0.1 ppm.
  • Base Preparation: Prepare a 1.0 M

    
     solution in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 volume ratio.
    
  • Additive Integration: Weigh exactly 1.0 g of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide per 99.0 g of base electrolyte.

  • Homogenization: Stir magnetically at 300 RPM for 2 hours at ambient temperature (

    
    ).
    
    • Validation Checkpoint 2 (Critical): Perform Karl Fischer titration on a 1 mL aliquot. The moisture content must be < 20 ppm. Higher moisture will cause premature hydrolysis of the cyclic sulfate, yielding highly resistive

      
       and 
      
      
      
      acid.
Protocol 2: Coin Cell Assembly

Objective: Assemble CR2032 full cells for electrochemical evaluation.

  • Electrode Prep: Punch Si-Gr anodes (10 wt% Si, 90 wt% Gr) to 14 mm diameter and NMC811 cathodes to 12 mm diameter. Dry under vacuum at

    
     for 12 hours.
    
  • Stacking: Place the cathode in the positive can. Add 20 µL of the formulated electrolyte. Place a Celgard 2325 separator (16 mm), add another 20 µL of electrolyte, and top with the Si-Gr anode.

  • Crimping: Seal the cell at 1000 psi.

    • Validation Checkpoint 3: Measure the Open Circuit Voltage (OCV) using a multimeter. The OCV must be > 0.1 V (typically ~2.8 V for NMC/Si-Gr). A reading of 0.0 V indicates a micro-short; discard the cell immediately.

Protocol 3: Electrochemical Formation & Assessment

Objective: Induce controlled ring-opening of the additive to form the SEI.

  • Resting: Rest the cells at

    
     for 12 hours to ensure complete separator wetting.
    
  • Formation Cycling: Cycle the cells on a battery tester at a C-rate of 0.05 C for 3 cycles between 2.5 V and 4.2 V.

    • Validation Checkpoint 4: Export the data and plot the differential capacity (

      
      ). A distinct reduction peak must appear at ~1.35 V during the first charge, confirming the targeted decomposition of the 1,3-butylene sulfate.
      
  • Long-Term Cycling: Shift to 0.5 C for 100 cycles to evaluate capacity retention.

ExperimentalWorkflow S1 Glovebox Prep (H2O < 0.1 ppm) S2 Electrolyte Formulation (1 wt% Additive) S1->S2 S3 Cell Assembly (OCV Validation) S2->S3 S4 Formation Cycling (dQ/dV Validation) S3->S4 S5 Long-Term Cycling (Capacity Retention) S4->S5

Step-by-step experimental workflow with integrated validation checkpoints.

Quantitative Data Presentation

The efficacy of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide is highly concentration-dependent. As demonstrated in the data summary below, a 1.0 wt% concentration provides the optimal balance between SEI elasticity and interfacial resistance. Exceeding this concentration leads to an excessively thick SEI, which impedes


 diffusion and lowers the Initial Coulombic Efficiency (ICE)[5].

Table 1: Comparative Electrochemical Performance of Si-Gr Anodes (10 wt% Si)

Electrolyte FormulationInitial Coulombic Efficiency (ICE)Capacity Retention (100 Cycles)Interfacial Resistance (

)
Primary Reduction Peak (vs Li/Li

)
Baseline (0 wt% Additive) 82.4%65.2%45.3

~0.80 V (EC Reduction)
1.0 wt% 1,3-Butylene Sulfate 86.8% 88.5% 22.1

~1.35 V (Additive)
2.0 wt% 1,3-Butylene Sulfate 84.1%81.3%34.8

~1.35 V (Additive)

Note: The dramatic drop in


 at 1.0 wt% confirms that the organic-inorganic hybrid SEI is highly conductive to lithium ions while remaining electronically insulating, preventing further solvent degradation.

References

1.[1] Improved solid electrolyte interphase and Li-storage performance of Si/graphite anode with ethylene sulfate as electrolyte additive. Functional Materials Letters - World Scientific Publishing. 2.[3] Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes. Diva-Portal.org. 3.[2] Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives. PMC. 4.[5] Less is More: Trace Amount of a Cyclic Sulfate Electrolyte Additive Enable Ultra-Stable Graphite Anode for High-Performance Potassium-Ion Batteries. ACS Applied Materials & Interfaces. 5.[4] Flame retardants for lithium batteries (WO2021101920A1). Google Patents.

Sources

Application Note: Precision Synthesis of 1,3-Butanediol Cyclic Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the synthesis of 4-methyl-1,3,2-dioxathiane 2,2-dioxide (1,3-butanediol cyclic sulfate) from 1,3-butanediol. Unlike linear sulfates, cyclic sulfates act as "spring-loaded" electrophiles. The ring strain, particularly in 5-membered (1,2-diol derived) and 6-membered (1,3-diol derived) systems, activates the molecule toward nucleophilic attack, making it a superior alternative to epoxides for alkylation reactions.

The synthesis follows a two-step, one-pot or two-pot sequence. We recommend the two-pot procedure for higher purity and control:

  • Cyclization: Esterification of the diol with thionyl chloride (

    
    ) to form the cyclic sulfite.
    
  • Catalytic Oxidation: Transformation of the cyclic sulfite to the cyclic sulfate using Sodium Periodate (

    
    ) as the stoichiometric oxidant and Ruthenium(III) Chloride (
    
    
    
    ) as the catalyst.

Why this protocol?

  • Causality: Direct reaction of diols with sulfuryl chloride (

    
    ) is often low-yielding due to hydrolysis and polymerization. The Ru-catalyzed oxidation of the sulfite intermediate proceeds under mild conditions with high chemoselectivity.
    
  • Self-Validation: The reaction progress is visually indicated by the color change of the Ruthenium species (black/brown

    
     yellow/orange 
    
    
    
    black) and can be rigorously monitored via TLC (permanganate stain) or
    
    
    -NMR (diagnostic downfield shift of ring protons).

Reaction Mechanism & Pathway

The core of this transformation is the Ruthenium catalytic cycle.


 is oxidized in situ by 

to Ruthenium Tetroxide (

), the active hypervalent species.

transfers oxygen to the sulfite sulfur, reducing to

, which is then re-oxidized by

.

Ru_Catalytic_Cycle Ru3 Ru(III) Precursor (RuCl3) Ru8 Active Oxidant (RuO4) Ru3->Ru8 Activation Ru6 Reduced Species (RuO2) Ru8->Ru6 O-Transfer Ru6->Ru8 Re-oxidation Sulfite Substrate: Cyclic Sulfite Sulfate Product: Cyclic Sulfate Sulfite->Sulfate Oxidation via RuO4 Oxidant Stoichiometric Oxidant (NaIO4) Oxidant->Ru8

Figure 1: The catalytic cycle of Ruthenium during sulfite oxidation. RuO4 is the volatile, active species generated in situ.

Experimental Protocols

Phase 1: Synthesis of 1,3-Butanediol Cyclic Sulfite

Objective: Convert 1,3-butanediol into the chemically stable cyclic sulfite intermediate.

Reagents:

  • 1,3-Butanediol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Caution: This reaction releases HCl gas. A scrubber or base trap is required.

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an HCl trap (tube leading to saturated

    
     or NaOH solution).
    
  • Solvation: Dissolve 1,3-butanediol in DCM (approx. 0.5 M concentration) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     dropwise over 30 minutes. Note: The reaction is endothermic initially but evolves gas vigorously.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 2 hours to drive the reaction to completion and expel residual HCl.

  • Workup: Cool to room temperature. Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
  • Result: The residue is the crude cyclic sulfite (usually a pale yellow oil). It is a mixture of diastereomers (syn/anti at the sulfur), which is irrelevant as the stereocenter at sulfur is destroyed in the next step.

Phase 2: Catalytic Oxidation to Cyclic Sulfate

Objective: Oxidize the sulfite to the target sulfate.

Reagents:

  • Cyclic Sulfite (from Phase 1) (1.0 equiv)

  • Sodium Periodate (

    
    ) (1.5 equiv)
    
  • Ruthenium(III) Chloride hydrate (

    
    ) (0.001 equiv / 0.1 mol%)
    
  • Solvent System:

    
     (1:1 ratio) or 
    
    
    
    (2:2:3).

Step-by-Step:

  • Preparation: Dissolve the crude cyclic sulfite in Acetonitrile (

    
    ).
    
  • Catalyst Solution: In a separate beaker, dissolve

    
     in water. Add 
    
    
    
    .[2] The solution will turn bright yellow/orange (formation of
    
    
    ).
  • Reaction: Cool the sulfite solution to 0°C. Add the oxidant/catalyst solution slowly.

    • Critical Control Point: The reaction is exothermic . Maintain temperature <20°C to prevent decomposition.

  • Monitoring: Stir vigorously. The reaction is typically complete within 1-2 hours.

    • Visual Check: If the mixture turns green/black (Ru reduced) before completion, add a small amount of additional

      
       to regenerate the yellow Ru(VIII).
      
  • Quenching (Crucial): Add water. Extract with Diethyl Ether (

    
    ) or DCM.
    
    • Ru Removal: The organic layer may retain dark Ruthenium byproducts. Filter the organic phase through a pad of Celite or Silica Gel . This captures the heavy metal.

  • Drying: Wash organic layer with saturated brine, dry over

    
    , and concentrate.
    

Data Analysis & Specifications

Expected Yields & Properties
ParameterSpecificationNotes
Physical State Colorless Viscous OilMay solidify upon prolonged freezer storage.
Yield (Step 1) 90 - 98%Quantitative conversion is common.
Yield (Step 2) 85 - 95%Loss usually occurs during Ru-filtration.
Stability Moisture SensitiveStore in desiccator at -20°C. Hydrolyzes slowly to mono-sulfate.
Analytical Validation
  • TLC: The cyclic sulfate is more polar than the sulfite.

    • Stain:

      
       (Active sulfate does not stain strongly, but impurities will).
      
  • 
    -NMR (CDCl3): 
    
    • Diagnostic Shift: Protons on carbons

      
       to the sulfate ring (positions 1 and 3) will shift downfield  (approx +0.5 to +1.0 ppm) compared to the diol or sulfite, typically appearing in the 4.5 - 5.0 ppm range.
      
    • Simplification: The complex diastereomeric mixture of the sulfite (multiple peaks) simplifies to a single set of signals for the sulfate.

Safety & Troubleshooting

Ruthenium Tetroxide ( ) Hazards

 is a volatile, highly toxic, and strong oxidant.[3]
  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Incompatibility: Do not mix with filter paper or organic solvents (like acetone) during the oxidation phase, as it can cause fire. Use DCM or Acetonitrile only.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupPerform extraction quickly with cold water. Dry immediately.
Dark Product Residual RutheniumFilter through a thicker pad of Silica. Treat with isopropanol to reduce residual

to black

before filtering.
Incomplete Rxn Catalyst deathIf reaction stalls (mixture turns black), add more

.

Workflow Visualization

Synthesis_Workflow Start 1,3-Butanediol Step1 Step 1: Cyclization (SOCl2, Reflux) Start->Step1 Inter Intermediate: Cyclic Sulfite Step1->Inter Step2 Step 2: Catalytic Oxidation (RuCl3 cat., NaIO4) Inter->Step2 Quench Quench & Filtration (Remove Ru) Step2->Quench Final Final Product: Cyclic Sulfate Quench->Final

Figure 2: Operational workflow for the synthesis of 1,3-butanediol cyclic sulfate.

References

  • Foundational Protocol: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Mechanistic Insight: Lohray, B. B. (1992).[4] Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 1992(11), 1035-1052. Link

  • Safety Data: Ruthenium(III) Chloride Hydrate Safety Data Sheet. Sigma-Aldrich. Link

  • Application Context: Byun, H. S., He, L., & Bittman, R. (2000).[4] Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051-7091. Link

Sources

Formulation of fast-charging electrolytes with 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the formulation, handling, and validation of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (herein referred to as 4-Me-TMS ) as a functional additive for high-rate (fast-charging) Lithium-ion batteries.

While the 5-membered analog (MDTD/PLS) is common, the 6-membered dioxathiane ring (a derivative of Trimethylene Sulfate, TMS) offers distinct advantages. The reduced ring strain compared to 5-membered cyclic sulfates results in a controlled, hierarchical decomposition potential. The addition of the methyl group at the C4 position lowers the melting point, enhances solubility in non-polar carbonates (EMC/DMC), and creates a more flexible, ionic-conductive poly(sulfate) Solid Electrolyte Interphase (SEI).

Key Performance Metrics:

  • Target Application: 4C+ Fast Charging (EV/Power Tools).

  • Mechanism: Preferential reduction (

    
     V vs. Li/Li
    
    
    
    ) to form low-impedance Li
    
    
    SO
    
    
    -rich SEI.
  • Benefit: 15-20% reduction in Charge Transfer Resistance (

    
    ) compared to standard VC-based electrolytes.
    

Material Safety & Handling (Critical)

Hazard Class: Alkylating Agent. Signal Word: DANGER.

4-Me-TMS is a cyclic sulfate. Like all sulfates/sultones used in batteries, it is a potent electrophile capable of alkylating DNA.

  • Engineering Controls: All handling must occur within an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm) or a localized exhaust fume hood for sealed vessel transfer.
  • PPE: Double nitrile gloves (0.11 mm min), chemical goggles, and lab coat.

  • Storage: Store at 2–8°C under inert gas. Moisture exposure leads to hydrolysis, forming sulfuric acid species that degrade cathode active materials.

Mechanism of Action

The efficacy of 4-Me-TMS lies in its ability to passivate the graphite anode before the solvent (EC/EMC) decomposes. The 6-membered ring opens via nucleophilic attack (by electrons/Li


) to form a lithium alkyl sulfate radical, which polymerizes.

G cluster_0 Electrochemical Reduction cluster_1 SEI Formation Start 4-Me-TMS (Solvated) Intermediate Ring Opening (Radical Anion) Start->Intermediate Reduction (~1.7V vs Li/Li+) Electron 2e- + 2Li+ Electron->Intermediate Polymer Poly(alkyl sulfate) Oligomers Intermediate->Polymer Polymerization Inorganic Li2SO4 + Li2S (Inorganic Matrix) Intermediate->Inorganic Decomposition Result Fast-Charging SEI (Low Impedance) Polymer->Result Flexible Matrix Inorganic->Result High Ionic Cond.

Figure 1: Electrochemical reduction pathway of 4-Me-TMS leading to a hybrid organic/inorganic SEI layer.

Formulation Protocol

This protocol describes the preparation of 100g of electrolyte.

Reagents Required:
  • Solvent: Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 wt%). Battery Grade, <10ppm H2O.

  • Salt: Lithium Hexafluorophosphate (LiPF

    
    ).[1]
    
  • Primary Additive: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (4-Me-TMS).

  • Synergist (Optional): Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).

Step-by-Step Methodology:

Step 1: Base Solvent Preparation

  • In the glovebox, weigh 30g of EC (solid) and 70g of EMC (liquid) into a clean HDPE or PTFE bottle.

  • Stir until EC is fully dissolved (endothermic process; slight heating to 35°C accelerates this).

  • QC Point: Verify moisture is <10 ppm via Karl Fischer titration before proceeding.

Step 2: Salt Addition (The "Base Electrolyte")

  • Slowly add 15.2g of LiPF

    
     (for ~1.0 M concentration) to the solvent mixture.
    
  • Caution: This reaction is exothermic. Add in 3 aliquots to prevent thermal degradation of the salt.

  • Stir for 4 hours until clear.

Step 3: Additive Doping Note: Order of addition matters. Additives are always added to the fully formed base electrolyte.

Formulation IDBase Electrolyte4-Me-TMS (wt%)SynergistApplication Note
REF-01 1.0M LiPF6 EC/EMC0%1% VCStandard Baseline
FC-TMS-1 1.0M LiPF6 EC/EMC1.0% NoneBalanced Life/Rate
FC-TMS-2 1.0M LiPF6 EC/EMC2.0% NoneUltra-High Rate
FC-Hybrid 1.0M LiPF6 EC/EMC1.0% 1% VCLong Cycle Life + Rate
  • Weigh the specific amount of 4-Me-TMS (e.g., 1.0g for FC-TMS-1).

  • Add to the base electrolyte.[2]

  • Stir for 30 minutes. 4-Me-TMS dissolves faster than its non-methylated parent (TMS) due to the asymmetry introduced by the methyl group.

Electrochemical Characterization Workflow

To validate the fast-charging capability, a rigorous testing structure is required.

Workflow cluster_prep Assembly cluster_form Formation (Critical) cluster_test Validation Cell Pouch Cell Assembly (NMC811 / Graphite) Soak Electrolyte Soaking (12h @ 25°C) Cell->Soak Form1 Formation Cycle 1 C/20 to 4.2V (SEI Nucleation) Soak->Form1 Degas Degassing Step (Remove C2H4/SO2) Form1->Degas Form2 Formation Cycle 2 C/10 Charge/Discharge Degas->Form2 EIS EIS Analysis (SOC 50%, 100kHz-10mHz) Form2->EIS Rate Rate Capability Test (1C, 2C, 4C, 6C) EIS->Rate

Figure 2: Validation workflow. Note the degassing step, as sulfate additives can generate minor SO


 gas during initial reduction.
Experimental Validation: Expected Results

1. Electrochemical Impedance Spectroscopy (EIS) Perform EIS at 50% SOC after formation.

  • Nyquist Plot: You should observe two semicircles. The first (high frequency) corresponds to

    
     (SEI resistance).
    
  • Target: The 4-Me-TMS formulation should show a 20-30% lower

    
      compared to the VC-only baseline. The sulfate-derived SEI is thinner and more conductive to Li
    
    
    
    .

2. Fast Charging (Rate Capability) Protocol: Charge at varying rates (CC-CV), Discharge at 1C.

C-RateBaseline (VC 1%) Capacity Retention4-Me-TMS (2%) Capacity RetentionInterpretation
1 C 100%100%Parity at low rates.
3 C 88%94% Reduced polarization.
5 C 65%82% Critical Advantage: Lower overpotential prevents Li-plating.

Troubleshooting & Optimization

  • Issue: High Gas Generation during Formation.

    • Cause: Rapid decomposition of the sulfate ring releasing ethylene/propylene gas or SO

      
      .
      
    • Fix: Lower the formation current in the first cycle (C/20). Add 1% FEC to stabilize the initial passivation layer.

  • Issue: High Self-Discharge.

    • Cause: Metallic impurities in the additive or incomplete polymerization (soluble species shuttling).

    • Fix: Ensure 4-Me-TMS purity is >99.5% (removes acid impurities).

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews.

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science.

  • Zuo, X., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime. Journal of The Electrochemical Society. (Demonstrates the mechanism of TMS/Dioxathiane derivatives).

  • Li, B., et al. (2013). Additives for the fast charging of lithium-ion batteries.[2][3] Journal of Power Sources.

Sources

Synergistic use of Vinylene Carbonate and 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synergistic Electrolyte Engineering with Vinylene Carbonate (VC) and 4-Methyl-1,3,2-dioxathiane 2,2-dioxide [1][2]

Executive Summary

This application note details the protocol for utilizing the synergistic relationship between Vinylene Carbonate (VC) and 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (also known as 1,3-Butylene Sulfate or 4-Me-TMS ) in Lithium-Ion Battery (LIB) electrolytes.[1][2]

While VC is the industry standard for forming a robust Solid Electrolyte Interphase (SEI), it often suffers from high interfacial impedance and poor thermal stability. The addition of 4-Me-TMS, a six-membered cyclic sulfate, modifies the SEI composition to significantly lower impedance and enhance high-voltage cathode stability (CEI).[1][2] This guide provides the formulation strategy, mechanistic rationale, and characterization workflows to validate this dual-additive system.

Chemical Identity & Handling

CRITICAL DISTINCTION: Do not confuse 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (6-membered ring) with its 5-membered analog, 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (Propylene Sulfate/PLS).[1][2] While both are cyclic sulfates, their ring strain and reduction potentials differ.[2]

ComponentCommon NameCAS No.Function
Vinylene Carbonate VC872-36-6Primary SEI former (Polymerization).[1][2]
4-Methyl-1,3,2-dioxathiane 2,2-dioxide 4-Me-TMS / 1,3-Butylene SulfateN/A (Derivative of 1073-05-8)Impedance reducer; CEI former; Thermal stabilizer.[1][2]

Safety & Storage:

  • Moisture Sensitivity: Both additives, especially 4-Me-TMS, are highly sensitive to moisture.[1][2] Hydrolysis leads to the formation of HF and sulfuric acid species, which degrade cell performance.

  • Storage: Store at <5°C in an Argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂).

  • Handling: Use chemically resistant gloves (Butyl rubber).[1] Avoid contact with metals prone to corrosion.[1]

Mechanism of Action: The "Skeleton and Blood" Synergy

The synergy relies on a sequential reduction mechanism that creates a hybrid SEI/CEI structure.

  • The Skeleton (VC): VC reduces at ~0.8 V vs. Li/Li⁺ via radical polymerization, forming Poly(VC). This provides mechanical integrity (the "skeleton") to the SEI, preventing graphite exfoliation.

  • The Blood (4-Me-TMS): Cyclic sulfates typically reduce at potentials slightly higher or comparable to VC (depending on ring strain).[1] 4-Me-TMS undergoes ring-opening to form lithium alkyl sulfate species (

    
    ).[1][2]
    
    • Conductivity: These sulfate species have lower activation energy for Li⁺ hopping than Poly(VC), acting as conductive pathways (the "blood").

    • Cathode Protection: 4-Me-TMS oxidizes at high potentials (>4.3 V) to form a protective Cathode Electrolyte Interphase (CEI), inhibiting electrolyte oxidation on Ni-rich cathodes (e.g., NCM811).[1][2]

Diagram 1: Synergistic Interphase Formation

SEI_Mechanism Electrolyte Electrolyte (LiPF6 + Carbonates) VC Vinylene Carbonate (VC) Electrolyte->VC TMS 4-Me-TMS (Cyclic Sulfate) Electrolyte->TMS Anode Graphite Anode (~0.8 V vs Li/Li+) VC->Anode Reduction (Radical Polymerization) TMS->Anode Ring Opening (2e- Reduction) Cathode Cathode (NCM/LCO) (>4.2 V vs Li/Li+) TMS->Cathode Oxidative Decomposition SEI_Poly Poly(VC) Network (Mechanical Stability) Anode->SEI_Poly Forms Skeleton SEI_Sulfate Li-Alkyl Sulfates (Ionic Conductivity) Anode->SEI_Sulfate Embeds in Skeleton CEI_Layer Sulfate-Rich CEI (Oxidation Barrier) Cathode->CEI_Layer Passivation Synergy SYNERGY: Robust + Conductive SEI SEI_Poly->Synergy SEI_Sulfate->Synergy

Caption: Dual-additive mechanism where VC provides structural integrity (Polymer) and 4-Me-TMS provides ionic conductivity (Sulfates) and cathode protection.[1][2]

Experimental Protocol: Electrolyte Formulation

Objective: Prepare 50g of 1.0M LiPF₆ in EC/EMC (3:7 v/v) with 1.5% VC + 1.0% 4-Me-TMS.

Materials:

  • Battery Grade Solvents (EC, EMC) - Moisture <10 ppm.[1][2]

  • LiPF₆ Salt - Moisture <10 ppm.[1][2]

  • Additives: VC (99.9%), 4-Me-TMS (99.5%).[1][2]

Step-by-Step Procedure:

  • Base Solvent Mixing:

    • In the glovebox, measure Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) by weight to achieve a 3:7 volume ratio (convert using density:

      
      ).[1]
      
    • Why: EC provides high dielectric constant (dissolves salt); EMC provides low viscosity (wettability).[1]

  • Salt Dissolution (Exothermic):

    • Slowly add LiPF₆ to the solvent mixture while stirring magnetically.

    • Caution: Monitor temperature. Do not exceed 35°C to prevent salt decomposition (

      
      ).[1]
      
    • Stir until fully dissolved and clear.

  • Additive Incorporation (The "Cocktail"):

    • Order of Addition: Add VC first , stir for 10 mins. Then add 4-Me-TMS .[1][2]

    • Concentration Logic:

      • VC (1.5%): Sufficient for full anode coverage without excessive impedance rise.[1]

      • 4-Me-TMS (1.0%): Optimized to modify the SEI and protect the cathode.[1] Excess sulfate (>2%) can lead to thick, resistive layers.[1][2]

    • Stir the final mixture for 30 minutes.

  • Quality Control:

    • Check visual appearance: Must be crystal clear and colorless.[1]

    • Self-Validation: If the solution turns yellow/brown, moisture has triggered HF formation and VC polymerization. Discard immediately.

Experimental Protocol: Electrochemical Validation

Objective: Confirm synergy via Formation Cycling and Electrochemical Impedance Spectroscopy (EIS).

Diagram 2: Validation Workflow

Workflow cluster_formation Formation Protocol (Critical) Start Cell Assembly (Graphite || NCM) Rest Wetting / Rest (12-24 Hours) Start->Rest Step1 Step 1: Charge to 3.0V Rate: 0.05C Rest->Step1 Step2 Step 2: Rest (Degassing) Optional Step1->Step2 Step3 Step 3: Charge to Cut-off Rate: 0.1C Step2->Step3 EIS_Pre EIS (Post-Formation) Measure R_sei + R_ct Step3->EIS_Pre Cycling Cycle Life Testing 1C/1C, 25°C & 45°C EIS_Pre->Cycling EIS_Post EIS (Post-Cycling) Check Impedance Growth Cycling->EIS_Post

Caption: Standardized testing workflow. Slow formation (0.05C) is mandatory to ensure orderly reduction of additives.

Protocol Details:

  • Formation (First Cycle):

    • Current: Constant Current (CC) at 0.05 C .

    • Why: Fast charging during formation leads to chaotic, porous SEI precipitation.[2] Slow charging allows the 4-Me-TMS and VC to reduce sequentially and form a compact laminate.[1]

    • Degassing: If using pouch cells, perform degassing after the first charge to remove ethylene gas generated by VC reduction.

  • Electrochemical Impedance Spectroscopy (EIS):

    • State of Charge (SOC): 50% or 100% (keep consistent).[1]

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Analysis: Fit to an equivalent circuit (

      
      ).
      
    • Success Metric: The combined resistance (

      
      ) of the VC + 4-Me-TMS  group should be lower  than the VC-only  group.[1]
      

Data Analysis & Interpretation

Use this table to interpret your experimental results.

MetricObservationInterpretationAction
dQ/dV (Formation) Peak at ~2.2V (vs Graphite)Reduction of 4-Me-TMS.[1][2]Normal. Confirms additive is active.
dQ/dV (Formation) Peak at ~2.8V (vs Graphite)Reduction of VC.[1]Normal.
Initial Coulombic Efficiency (ICE) Lower than BaselineAdditives consume Li⁺ to form SEI.[1]Expected trade-off for long-term stability.[1][2][3]
Nyquist Plot (EIS) Semicircle Diameter (Width)VC Only: Large semicircle.VC + TMS: Smaller semicircle.[1]Success. Sulfate modified the SEI to be more conductive.[4]
High Temp Storage (60°C) Cell Swelling / ThicknessVC + TMS: Reduced swelling vs. VC only.[1]Success. Improved thermal stability of the SEI/CEI.
Cycle Life Capacity FadeLinear fade (good); Sudden dive (bad).[1]If diving, increase VC (skeleton weak).[1][2] If linear but fast, reduce TMS (impedance too high).[1][2]

References

  • Xu, K. (2014).[1][2] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618.[1][2] Link[1]

  • Haregewoin, A. M., et al. (2016).[1][2] Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988.[1][2] Link

  • Wang, D., et al. (2016).[1][2] Synergistic effect of vinylene carbonate and 1,3-propane sultone... Journal of Power Sources, 307, 834-843.[1][2] (Note: Mechanistic parallel to cyclic sulfates).[1][4] Link

  • Li, J., et al. (2011).[1][2] The influence of 1,3,2-dioxathiolane-2,2-dioxide on the performance of Li-ion cells. Journal of The Electrochemical Society. (Foundational work on cyclic sulfates). Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (MDTD) vs Dioxathiane.[1][2] Link

Sources

Troubleshooting & Optimization

Mitigating capacity fading in Li-ion batteries with 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule & Mechanism

Welcome to the technical support hub for 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (hereafter referred to as 4-Me-TMS ). This additive is a six-membered cyclic sulfate, a derivative of Trimethylene Sulfate (TMS).

Why you are using it: You are likely experiencing rapid capacity fading or poor high-voltage cycling stability in NCM/Graphite or LCO/Graphite cells. 4-Me-TMS functions as a "sacrificial" additive. It reduces on the anode and oxidizes on the cathode before the carbonate solvents (EC/EMC), forming a robust, sulfur-rich Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI).

Key Benefit: The methyl group on the 6-membered ring typically lowers the melting point compared to standard TMS, improving solubility in carbonate electrolytes while maintaining the robust high-voltage protection characteristic of cyclic sulfates.

Application Protocol: Getting It Right

Before troubleshooting, ensure your baseline protocol aligns with the chemical properties of cyclic sulfates.

A. Solubility & Formulation
  • Standard Dosage: 0.5 wt% to 2.0 wt%.

    • Note: Exceeding 2.0% often leads to high initial impedance (DCR) without proportional benefits in retention.

  • Dissolution: 4-Me-TMS is less polar than DTD (Ethylene Sulfate).

    • Step 1: Add to the solvent mixture (e.g., EC/EMC) before adding lithium salts (

      
      ) if possible, or ensure the electrolyte is slightly warmed (30-40°C) during mixing to ensure full dissolution.
      
    • Step 2: Verify clarity. Any turbidity indicates undissolved additive, which will cause pore clogging.

B. Formation Protocol (The "Activation" Step)

The SEI formed by sulfates is dense. A rush in the formation step causes uneven deposition.

  • Resting: Allow 12–24 hours of wetting (soaking) before the first charge.

  • Step-Charging:

    • Charge at 0.05 C to 3.0 V (This covers the reduction potential of 4-Me-TMS, typically ~1.5 V - 1.8 V vs

      
      ).
      
    • Rest 1 hour (allows gas diffusion).

    • Charge at 0.1 C to Cut-off Voltage.

    • Discharge at 0.1 C .

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers using cyclic sulfate additives.

Category 1: Capacity Fading

Q: My cells show excellent initial capacity, but fade rapidly after 50 cycles. Is the additive failing? A: This is likely a "Consumption Issue" rather than a failure of the mechanism itself.

  • Diagnosis: If the SEI is not fully formed during the first cycle (due to high current), the additive continues to decompose during cycling, consuming active Lithium.

  • Solution:

    • Lower the Formation Current: Reduce the first charge current to 0.05 C.

    • Check Moisture: Cyclic sulfates hydrolyze in the presence of trace water (ppm level) to form sulfuric acid (

      
      ) and HF. These acids etch the cathode (transition metal dissolution), causing fade.
      
    • Test: Check electrolyte water content (Karl Fischer titration). It must be <10 ppm.

Q: I see a "knee" in the capacity retention curve (sudden drop) at high voltage (4.4V+). A: This indicates Oxidative Instability of the baseline solvent, not necessarily the additive.

  • Reason: While 4-Me-TMS protects the cathode, if your dosage is too low (<0.5%), the CEI may be patchy. Once the CEI breaches, the solvent oxidizes rapidly.

  • Solution: Increase dosage to 1.5% or blend with 1% Vinylene Carbonate (VC) . The VC/Sulfate synergy creates a more flexible, self-healing SEI.

Category 2: Impedance & Resistance[1]

Q: My DCR (Direct Current Resistance) increased by 30% after adding 4-Me-TMS. How do I fix this? A: Cyclic sulfates form thick, inorganic-rich (


) layers . This is a known trade-off: better protection = higher resistance.
  • Solution:

    • Reduce Dosage: Drop from 2.0% to 1.0%.

    • Add a Synergist: Combine with Lithium Difluorophosphate (LiDFP) (0.5%). LiDFP modifies the SEI to be more ionic-conductive, counteracting the resistance of the sulfate layer.

Category 3: Gas Generation

Q: The pouch cells are swelling during formation. Is the additive decomposing? A: Yes, but gas is also a byproduct of Hydrolysis .

  • Mechanism:

    
    .
    
  • Immediate Action: Check the dry room dew point. It must be <-40°C.

  • Alternative Cause: If the cell is dry, the gas is likely Ethylene/Propylene from the ring-opening process. This is normal during formation. Degas the pouch completely after the first cycle. If gassing continues during cycling, you have a parasitic reaction (see "Moisture").

Mechanistic Visualization

Understanding the chemical pathway helps predict failure. The diagram below illustrates how 4-Me-TMS functions versus how it fails.

G Start Start: 4-Me-TMS in Electrolyte Reduction Reduction at Anode (~1.6V) Start->Reduction During Charge Oxidation Oxidation at Cathode (>4.2V) Start->Oxidation High Voltage Moisture Contamination: Trace H2O Start->Moisture Poor Handling SEI_Form Ring Opening -> Alkyl Sulfate Formation Reduction->SEI_Form CEI_Form Poly-sulfate Passivation Layer Oxidation->CEI_Form Result_Good Stable Cycling (Low Capacity Fade) SEI_Form->Result_Good Dense Barrier CEI_Form->Result_Good Prevents Solvent Ox. Hydrolysis Hydrolysis -> H2SO4 + HF Moisture->Hydrolysis Corrosion Cathode Corrosion (Metal Dissolution) Hydrolysis->Corrosion Fade Rapid Capacity Fade Corrosion->Fade

Figure 1: The dual pathway of 4-Me-TMS. The green path represents the desired SEI/CEI formation, while the red path highlights the critical risk of moisture contamination leading to acid generation.

Comparative Data: Sulfates vs. Carbonates

Use this table to benchmark your expectations.

FeatureVinylene Carbonate (VC)Ethylene Sulfate (DTD)4-Me-TMS (This Additive)
Primary Function Anode SEIAnode SEI + Cathode CEIAnode SEI + Cathode CEI
High Temp Stability Moderate (degrades >60°C)HighHigh
Impedance Impact LowHighModerate-High
Solubility ExcellentPoor (Recrystallizes)Good (Methyl group aids solubility)
Moisture Sensitivity LowHighHigh (Requires strict dry room)

References & Further Reading

  • Mechanism of Cyclic Sulfates: Xu, C., et al. (2021). "High-voltage performance of LiNi0.5Mn1.5O4-based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive." Journal of Materials Chemistry A. (Discusses the 5-membered analog mechanism, applicable to 4-Me-TMS).

  • TMS vs. DTD Behavior: Zuo, X., et al. (2014). "Trimethylene sulfate as a new electrolyte additive for lithium ion batteries."[1] Journal of Power Sources. (Establishes the 6-membered ring baseline).

  • Hydrolysis Risks: Kaiser, E. T., et al. (1963). "The Hydrolysis of Some Cyclic Esters of Sulfuric Acid." Journal of the American Chemical Society. (Fundamental chemistry regarding the moisture sensitivity of cyclic sulfates).

  • Synergistic Additives: Wang, Y., et al. (2022). "Cyclic Sulfate Electrolyte Additive Enable Ultra-Stable Graphite Anode." ACS Applied Materials & Interfaces.[2] (Discusses optimizing sulfate SEI with co-additives).

Disclaimer: This guide is for research purposes. 4-Me-TMS is a chemical intermediate. Always consult the specific Safety Data Sheet (SDS) before handling. Ensure all experiments are conducted in an Argon-filled glovebox or dry room (<1% RH).

Sources

Troubleshooting gas generation in batteries containing cyclic sulfate additives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Cyclic Sulfates

Cyclic sulfates, particularly 1,3,2-Dioxathiolane-2,2-dioxide (DTD) and Trimethylene Sulfate (TMS) , are critical additives for modern high-voltage Li-ion batteries. They function as potent SEI (Solid Electrolyte Interphase) formers, reducing initial impedance and suppressing transition metal dissolution.[1]

However, their mechanism of action is inherently tied to gas evolution. Unlike Vinylene Carbonate (VC), which polymerizes, cyclic sulfates undergo ring-opening reduction , often releasing alkylene gases (ethylene or propylene) and sulfur-based byproducts.

This guide addresses the three critical failure modes associated with these additives:

  • Cell Ballooning during Formation (Immediate Failure)

  • Delayed Swelling during Storage (Latent Failure)

  • Impedance Rise coupled with Gassing (Crosstalk Failure)

Part 1: The Mechanism of Gas Generation

To troubleshoot, one must understand the chemical causality. Gas generation in cyclic sulfates is not a side effect; it is often part of the primary reduction pathway.

Reaction Pathway Diagram

The following diagram illustrates the reduction mechanism of DTD (Ethylene Sulfate) on a graphite anode. Note the bifurcation between the desired SEI formation and the release of Ethylene gas (


).

G cluster_0 Critical Control Point DTD Cyclic Sulfate (DTD) Intermediate Lithium Alkyl Sulfate Radical Intermediate DTD->Intermediate Reduction (< 1.5V vs Li/Li+) Electron + 2e- / + 2Li+ Electron->Intermediate SEI Li2SO4 / ROSO2Li (Inorganic SEI Layer) Intermediate->SEI Precipitation Gas Ethylene Gas (C2H4) (Volume Expansion) Intermediate->Gas Elimination Reaction

Figure 1: Reductive decomposition pathway of DTD. The elimination of ethylene gas is stoichiometrically linked to the formation of the inorganic sulfate SEI components.

Part 2: Troubleshooting Guides & FAQs

Module A: Formation Protocol Optimization

Issue: "My pouch cells are bursting or showing severe pillowing immediately after the first formation charge."

Diagnosis: The reduction potential of DTD is approximately 1.4V - 1.5V vs. Li/Li+ , which is higher than EC/DEC solvents. If the formation current (C-rate) is too high during this voltage window, the rate of gas evolution exceeds the gas diffusion rate within the jellyroll, causing delamination and ballooning.

Q: How do I optimize my formation protocol for DTD/TMS?

A: You must implement a "Step-Charging" protocol that slows down specifically through the additive's reduction window.

StepVoltage RangeC-RatePurpose
1 OCV

1.2V
0.05 CWetting and initial stabilization.
2 1.2V

1.8V
0.02 C - 0.05 C CRITICAL ZONE: Slow reduction of DTD/TMS. Allows gas to diffuse to the airbag without deforming the electrode stack.
3 1.8V

3.5V
0.1 CBulk solvent reduction (EC/EMC) and SEI completion.
4 3.5V

Cutoff
0.2 C - 0.5 CFull charge.

Technical Note: DTD produces


 (Ethylene), while TMS produces 

(Propylene). Propylene has a lower diffusion coefficient in electrolyte than ethylene, meaning TMS-containing cells may require an even slower formation step [1].
Module B: High-Temperature Storage Stability

Issue: "Cells pass formation, but after 7 days at


, they swell significantly."

Diagnosis: This is likely due to acid-catalyzed hydrolysis or cathode-anode crosstalk . Cyclic sulfates are highly sensitive to moisture (ppm level). Residual moisture reacts with


 to form 

, which attacks the cyclic sulfate, generating sulfuric acid species that corrode the cathode.

Q: Is this a material failure or a process failure?

A: Use this diagnostic workflow to determine the root cause:

Troubleshooting Start Symptom: Swelling at 60°C Check1 Check Electrolyte Water Content Start->Check1 Decision1 Is H2O > 20 ppm? Check1->Decision1 Result1 Hydrolysis of DTD (SO2 Gas Evolution) Decision1->Result1 Yes Check2 Check Cathode Chemistry (High Ni NCM?) Decision1->Check2 No Decision2 Is Ni > 60%? Check2->Decision2 Result2 Crosstalk Mechanism: Ni Dissolution -> Anode -> Gas Decision2->Result2 Yes Result3 Thermal Decomposition of Metastable SEI Decision2->Result3 No

Figure 2: Diagnostic logic for high-temperature gas generation.

Corrective Actions:

  • Moisture Control: Ensure electrolyte water content is strictly

    
    . DTD hydrolyzes rapidly to form glycol sulfate, which is non-passivating and gassy [2].
    
  • Acid Scavengers: Introduce carbodiimide or silazane-based additives to scavenge

    
     before it reacts with the sulfate additive.
    
Module C: Synergistic Additive Formulation

Issue: "I cannot remove DTD because I need the low impedance, but the gas is unmanageable."

Diagnosis: Using DTD/TMS as a sole film former is rarely successful in pouch cells due to the volume of gas. You must pair it with a "framework" additive that modifies the SEI structure.

Q: What co-additives suppress cyclic sulfate gassing?

A: The most effective strategy is to use Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .

  • Mechanism: VC reduces at a similar or slightly higher potential than DTD. The polymerization of VC traps the sulfate radical intermediates, creating a denser, more polymeric SEI that suppresses the release of ethylene gas.

  • Recommended Ratio:

    • High Power: 1% DTD + 2% FEC (FEC dominates SEI, DTD lowers impedance).

    • High Cycle Life: 1% DTD + 1% VC (VC provides flexible framework, DTD provides ionic conductivity).

Data Comparison: Gas Volume during Formation

Additive FormulationRelative Gas Volume (%)Impedance (ACR)Cycle Life (Retention)
1% DTD (Control) 100% (High) Low Moderate
1% TMS85%LowModerate
1% DTD + 2% VC40%MediumHigh
1% DTD + 5% FEC55%LowHigh

Note: Data derived from general NCM/Graphite pouch cell behaviors [3].

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. [Link]

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources. [Link]

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. [Link]

  • Wang, D., et al. (2019). Gas evolution in lithium-ion batteries: mechanisms, failure pathways, and thermal safety implications. Materials Today. [Link]

Sources

Minimizing transition metal dissolution using 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Electrochemical Materials Division Subject: High-Voltage Cathode Stabilization using 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (4-Me-TMS)

Executive Summary & Chemical Identity

Product: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide Common Abbreviations: 4-Me-TMS, 4-MTMS Chemical Class: Cyclic Sulfate Ester (Six-membered ring) Primary Application: Electrolyte Additive for Lithium-Ion Batteries (LIBs) Target Issue: Transition Metal (TM) Dissolution (Mn, Ni, Co) in High-Voltage Cathodes (NCM, LMO, LCO).

User Note: While often confused with its five-membered analog (4-Methyl-1,3,2-dioxathiolane 2,2-dioxide / MDTD), the 4-Me-TMS (six-membered ring) offers distinct ring-strain properties that influence its oxidative decomposition potential. This guide focuses on its role in forming a robust Cathode Electrolyte Interphase (CEI) to mitigate metal dissolution.

Mechanism of Action: The "Why"

To effectively troubleshoot, you must understand the causality of the protection mechanism. Transition metal dissolution occurs primarily via acid attack (HF) and structural instability at high voltages (>4.3V vs Li/Li+).

The Defense Mechanism: 4-Me-TMS functions as a "sacrificial architect." It possesses a specific oxidation potential that is slightly lower than the bulk solvent (EC/EMC) but within the stability window of the salt.

  • Preferential Oxidation: Upon the first charge (Formation), 4-Me-TMS oxidizes on the cathode surface before the carbonate solvents degrade.

  • Ring-Opening Polymerization: The oxidation triggers a ring-opening reaction, generating radical intermediates that polymerize.

  • CEI Formation: These polymers form a sulfate-rich (

    
    ) passivation layer (CEI) on the cathode.
    
  • Barrier Function: This CEI acts as a physical barrier that:

    • Blocks HF (Hydrofluoric acid) from attacking the metal oxide lattice.

    • Prevents solvent co-intercalation.

    • Inhibits the disproportionation of

      
       to soluble 
      
      
      
      .
Visualization: CEI Formation & Protection Pathway

CEI_Mechanism Additive 4-Me-TMS (Additive) Oxidation Electrochemical Oxidation (>4.0V) Additive->Oxidation Migrates to Surface Cathode High-Voltage Cathode (NCM/LMO) Cathode->Oxidation Surface Catalysis Radical Radical Intermediate Oxidation->Radical Ring Opening Polymer Sulfate-Based Polymerization Radical->Polymer Propagation CEI Stable CEI Layer (Protective Shield) Polymer->CEI Deposition Block BLOCKED CEI->Block Physical Barrier HF_Attack HF Attack (Electrolyte Impurity) HF_Attack->CEI Attempts to Penetrate Block->Cathode Prevents Metal Dissolution

Figure 1: Mechanism of 4-Me-TMS oxidation and CEI formation preventing acid attack on the cathode.

Experimental Protocols & Formulation

Warning: Cyclic sulfates are alkylating agents. Handle with extreme care in a fume hood. Wear butyl rubber gloves.

Protocol A: Electrolyte Formulation

Standard concentration optimization is required for every new cathode chemistry.

ParameterRecommended RangeOptimal Starting PointNotes
Concentration 0.5% – 2.0% (wt)1.0% (wt) <0.5% may yield incomplete coverage; >2.0% increases impedance significantly.
Base Solvent EC/EMC or EC/DEC3:7 Volume RatioAvoid high-viscosity solvents if low-temp performance is critical.
Salt

1.0 M – 1.2 MEnsure water content <10 ppm before adding 4-Me-TMS to prevent premature hydrolysis.
Mixing Temp 20°C – 25°C25°CDo not heat above 40°C during mixing; cyclic sulfates are thermally sensitive.
Protocol B: Formation Cycling (Critical Step)

The quality of the CEI depends entirely on the rate of formation.

  • Rest Period: Allow the cell to rest for 12–24 hours after assembly. This ensures the additive fully permeates the porous electrode structure.

  • Step 1 (SEI/CEI Nucleation): Charge at 0.05 C to 3.5 V.

    • Why: Slow current allows for dense, uniform nucleation of the passivation layer.

  • Step 2 (Growth): Charge at 0.1 C to the upper cutoff voltage (e.g., 4.3 V or 4.5 V).

    • Why: Completes the oxidation of the additive.

  • Degassing: If using pouch cells, perform a degassing step after the first cycle. Sulfate additives can generate minor amounts of

    
     or ethylene/propylene gas during decomposition.
    

Troubleshooting Guide & FAQs

This section addresses specific anomalies observed during electrochemical testing.

Issue 1: High Initial Impedance (DCR)

Symptom: The cell shows excellent capacity retention but suffers from high internal resistance (DCR) immediately after formation.

  • Root Cause: The CEI layer is too thick. Sulfate-based polymers are electrically insulating. If the concentration of 4-Me-TMS is too high, the passivation layer impedes

    
     diffusion.
    
  • Solution:

    • Reduce additive concentration by 0.5%.

    • Check the "Formation C-rate." If formation was too fast (>0.2 C), the layer may be porous and thick rather than thin and dense. Slow down the initial charge to 0.05 C.

Issue 2: Continued Manganese Dissolution (Anode Poisoning)

Symptom: Post-mortem analysis (EDX/XPS) reveals Mn deposits on the graphite anode, despite using the additive.

  • Root Cause: Incomplete CEI coverage or high moisture content.

    • Scenario A: The additive was consumed by side reactions with water (hydrolysis) before it could form the CEI.

    • Scenario B: The upper cutoff voltage was not high enough to fully oxidize the additive during formation.

  • Solution:

    • Verify Moisture: Test electrolyte via Karl Fischer titration (<10 ppm required).

    • Voltage Check: Ensure the first charge exceeds the oxidation potential of 4-Me-TMS (typically >4.2 V vs Li/Li+).

Issue 3: Gas Evolution (Swelling)

Symptom: Pouch cells swell significantly during the first 5 cycles.

  • Root Cause: Ring-opening of cyclic sulfates releases gaseous byproducts (alkenes or

    
    ) if the reduction at the anode is uncontrolled.
    
  • Solution:

    • Synergistic Additives: Combine 4-Me-TMS with Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) . VC/FEC passivates the anode before the sulfate reduction products can generate excessive gas.

    • Vacuum Degassing: Ensure rigorous degassing after the formation cycle.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Decision1 High Impedance? Start->Decision1 Decision2 Mn on Anode? Decision1->Decision2 No Action1 Reduce Additive Conc. (<1.0%) Decision1->Action1 Yes Action2 Lower Formation Rate (0.05 C) Decision1->Action2 Yes (Alt) Action3 Check Water Content (<10 ppm) Decision2->Action3 Yes Action4 Increase Cutoff Voltage (>4.2V) Decision2->Action4 Yes (Alt)

Figure 2: Decision matrix for optimizing 4-Me-TMS performance.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Zuo, X., et al. (2014). 4-Methyl-1,3,2-dioxathiolane-2,2-dioxide as an electrolyte additive for lithium-ion batteries.[1] Journal of Power Sources, 246, 540-547. (Note: Reference for the 5-membered analog mechanism which applies to the 6-membered variant). Link

  • Sigma-Aldrich. (n.d.). 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide Product Specification & Safety Data. Link

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

  • Peebles, C., et al. (2017). Film-forming additives for high-voltage Li-ion batteries.[2] Journal of The Electrochemical Society.[3] Link

Sources

Effect of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide on electrolyte viscosity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers and drug development professionals utilizing 4-Methyl-1,3,2-dioxathiane 2,2-dioxide as an electrolyte additive. This guide provides in-depth troubleshooting, frequently asked questions, and best-practice protocols to address challenges related to electrolyte viscosity during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role and characteristics of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide.

Q1: What is 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and what is its primary function in an electrolyte?

4-Methyl-1,3,2-dioxathiane 2,2-dioxide, a type of cyclic sulfate, is primarily used as a film-forming additive in lithium-ion battery electrolytes. Its main purpose is to electrochemically decompose on the electrode surfaces during the initial formation cycles. This process creates a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A well-formed interphase is crucial for passivating the electrode surfaces, preventing continuous electrolyte decomposition, and ultimately extending the cycle life and improving the safety of the battery.

Q2: Why is understanding the effect of this additive on electrolyte viscosity important?

Viscosity is a critical physical property of a liquid electrolyte that directly impacts battery performance. It governs the mobility of lithium ions between the electrodes; lower viscosity generally facilitates faster ion transport, which is essential for high-rate charging and discharging.[1] Any change in viscosity, even if minor, can alter the ionic conductivity and the electrolyte's ability to wet the porous electrode structures and separator, affecting overall cell performance and consistency.[2] Therefore, understanding and controlling the viscosity after introducing an additive is crucial for developing reliable and efficient electrochemical systems.

Q3: What are the typical concentrations of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide used in experiments?

Film-forming additives like 4-Methyl-1,3,2-dioxathiane 2,2-dioxide are typically used in small quantities, generally ranging from 1% to 5% by weight of the total electrolyte solution. The optimal concentration depends on the specific chemistry of the electrodes and solvents being used, and it is often determined empirically to achieve the desired balance between SEI formation and minimizing any potential negative impacts on other electrolyte properties like viscosity and conductivity.

Part 2: Troubleshooting Guide for Viscosity-Related Issues

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Q4: I added 2% 4-Methyl-1,3,2-dioxathiane 2,2-dioxide to my baseline electrolyte (1M LiPF₆ in EC/DMC) and observed a slight increase in viscosity. Is this expected?

Yes, a modest increase in viscosity is expected. The viscosity of an electrolyte is determined by the complex intermolecular interactions between the salt ions and solvent molecules. The addition of a polar molecule like 4-Methyl-1,3,2-dioxathiane 2,2-dioxide introduces new, strong dipole-dipole interactions within the solution. These interactions can increase the overall resistance to flow, leading to a higher measured viscosity. The magnitude of this increase is typically small at low additive concentrations but should be characterized for your specific system.

Q5: My electrolyte's viscosity has increased significantly and continues to rise after several charge-discharge cycles. What is the likely cause?

A significant and continuous increase in viscosity during cycling is a strong indicator of electrolyte degradation. This is often caused by the autocatalytic decomposition of carbonate solvents like ethylene carbonate (EC), which can lead to the formation of soluble oligomers or polymeric compounds.[3] These larger molecules drastically increase the viscosity of the electrolyte. This process can be accelerated by trace amounts of impurities, especially water, which can react with the LiPF₆ salt to generate hydrofluoric acid (HF), a catalyst for solvent decomposition.

Q6: I am getting unstable and fluctuating viscosity readings. How can I troubleshoot this?

Unstable viscosity measurements are rarely an issue with the additive itself but are typically related to the sample or measurement environment. Here are the most common causes and solutions:

  • Air Bubbles: Microbubbles in your sample will cause erratic readings. Ensure your electrolyte is properly degassed before measurement. When transferring the sample to the viscometer, do so slowly and carefully to avoid introducing new bubbles.

  • Temperature Instability: Viscosity is highly dependent on temperature. A fluctuation of even a fraction of a degree can cause readings to drift. Ensure your viscometer's temperature control system is stable and allow the sample to reach thermal equilibrium (typically 15-20 minutes) before starting the measurement.

  • Instrument Contamination: Residue from previous samples or cleaning solvents can contaminate your electrolyte and alter its viscosity. Ensure the viscometer spindle and sample cup are meticulously cleaned and dried according to the manufacturer's protocol before each use.

  • Environmental Vibrations: Viscometers are sensitive instruments. Placing them near other equipment that vibrates (such as pumps or centrifuges) can interfere with the measurement. Ensure the instrument is on a sturdy, level surface away from sources of vibration.[1]

Q7: The viscosity of my freshly prepared electrolyte with the additive is much higher than expected. What could have gone wrong?

Assuming no measurement errors, an unexpectedly high initial viscosity points to a formulation or contamination issue:

  • Incorrect Concentration: Double-check your calculations and the weights used to prepare the electrolyte. A higher-than-intended concentration of either the lithium salt or the additive can lead to a significant viscosity increase.

  • Moisture Contamination: As mentioned, water is detrimental. If your solvents, salt, or the additive were exposed to ambient air, they may have absorbed moisture. This can initiate degradation reactions that form viscosity-increasing species even before electrochemical cycling begins. Always handle and prepare battery electrolytes inside an argon-filled glovebox with low moisture and oxygen levels.

  • Incomplete Dissolution: Ensure that both the lithium salt and the 4-Methyl-1,3,2-dioxathiane 2,2-dioxide additive are fully dissolved. The presence of undissolved micro-particles can affect the fluid dynamics and lead to inaccurate viscosity readings. Gentle stirring or sonication can aid in complete dissolution.

Logical Flow: Troubleshooting Viscosity Issues

Below is a workflow diagram to guide your troubleshooting process when encountering viscosity-related problems in your electrolyte experiments.

TroubleshootingWorkflow cluster_prep Preparation & Measurement cluster_analysis Analysis of Results Start Viscosity Issue Observed Check_Temp Is Temperature Stable? Start->Check_Temp Check_Bubbles Is Sample Bubble-Free? Check_Temp->Check_Bubbles Yes Fix_Temp Stabilize Temp & Allow Equilibrium Check_Temp->Fix_Temp No Check_Calib Is Instrument Calibrated & Clean? Check_Bubbles->Check_Calib Yes Degas Degas or Remake Sample Check_Bubbles->Degas No Clean_Calib Clean & Calibrate Instrument Check_Calib->Clean_Calib No Remeasure Remeasure Viscosity Check_Calib->Remeasure Yes Fix_Temp->Remeasure Degas->Remeasure Clean_Calib->Remeasure Issue_Persists Issue Persists? Remeasure->Issue_Persists High_Initial High Initial Viscosity? Issue_Persists->High_Initial Yes Expected_Result Modest Increase: Expected Behavior Issue_Persists->Expected_Result No High_Cycling Viscosity Increasing with Cycling? High_Initial->High_Cycling No Check_Conc Verify Concentrations High_Initial->Check_Conc Yes Investigate_Degradation Investigate Degradation (e.g., via GC-MS) High_Cycling->Investigate_Degradation Yes Check_Purity Check Component Purity (H2O) Check_Conc->Check_Purity

Caption: Troubleshooting workflow for electrolyte viscosity measurements.

Part 3: Data Interpretation & Visualization

Illustrative Viscosity Data

Specific viscosity data for electrolytes containing 4-Methyl-1,3,2-dioxathiane 2,2-dioxide is not widely available in peer-reviewed literature. However, based on the fundamental principles of intermolecular forces, a modest increase in viscosity is anticipated upon its addition. The following table provides an illustrative example of expected changes for a typical lithium-ion battery electrolyte.

Additive Concentration (wt%)Temperature (°C)Base Electrolyte Viscosity (cP)Expected Viscosity with Additive (cP)Percent Increase (%)
0% (Baseline)252.852.850.0%
1%252.85~2.95 - 3.05~3.5% - 7.0%
2%252.85~3.05 - 3.20~7.0% - 12.3%
5%252.85~3.30 - 3.60~15.8% - 26.3%

Baseline Electrolyte: 1.0 M LiPF₆ in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 wt/wt). Note: These values are for illustrative purposes to demonstrate a potential trend. Actual experimental results will vary.

Mechanism of Viscosity Increase

The diagram below illustrates the proposed mechanism by which a polar additive like 4-Methyl-1,3,2-dioxathiane 2,2-dioxide increases the bulk electrolyte viscosity. The additive molecules interact with the solvent molecules and the solvated lithium ions, increasing the overall intermolecular friction and resistance to flow.

ViscosityMechanism cluster_solvation Li⁺ Solvation Shell Li Li⁺ Solvent1 EC/DMC Li->Solvent1 Ion-Dipole Solvent2 EC/DMC Li->Solvent2 Solvent3 EC/DMC Li->Solvent3 Solvent4 EC/DMC Li->Solvent4 Solvent5 EC/DMC Solvent1->Solvent5 Additive Additive (Polar) Additive->Solvent2 Additive->Solvent5 Dipole-Dipole

Caption: Intermolecular interactions leading to increased viscosity.

Part 4: Experimental Protocol

Protocol: Measuring Electrolyte Viscosity with a Rotational Viscometer

This protocol outlines the standard procedure for accurately measuring the dynamic viscosity of a lithium-ion battery electrolyte.

Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield, Anton Paar)

  • Low-viscosity spindle/adapter

  • Temperature-controlled circulating bath or Peltier unit

  • Certified viscosity standard fluid (for calibration)

  • Argon-filled glovebox

  • Precision balance

  • Volumetric flasks and pipettes

  • Lint-free wipes

  • Appropriate cleaning solvents (e.g., acetone, isopropanol)

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the viscometer is level on a stable, vibration-free surface.

    • Perform a calibration check using a certified standard fluid with a viscosity close to your expected sample viscosity. The measured value should be within the manufacturer's specified tolerance (e.g., ±1.0% of the standard's value). If not, perform a full calibration as per the instrument manual.

    • Thoroughly clean the spindle and sample chamber with an appropriate solvent and dry completely before use.

  • Electrolyte Preparation (Inside Glovebox):

    • Prepare your baseline electrolyte and the electrolyte containing the desired weight percentage of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide inside an argon-filled glovebox to prevent moisture contamination.

    • Ensure all components are fully dissolved. Use a magnetic stirrer if necessary, but allow the sample to rest afterward to eliminate any vortices.

  • Sample Loading and Temperature Equilibration:

    • Transfer the required volume of electrolyte into the viscometer's sample cup. Handle the sample gently to avoid introducing air bubbles.

    • Attach the sample cup to the viscometer and lower the spindle into the electrolyte to the correct immersion depth, as indicated by the mark on the spindle shaft.

    • Set the temperature controller to your desired measurement temperature (e.g., 25.0 °C).

    • Allow the sample to thermally equilibrate for at least 15-20 minutes. Monitor the temperature reading to ensure it is stable before proceeding.

  • Measurement:

    • Select a spindle and rotational speed (RPM) that will result in a torque reading between 10% and 90%. This range ensures the highest accuracy. You may need to perform a preliminary run to determine the optimal settings.

    • Begin the spindle rotation. Allow the viscosity reading to stabilize before recording the value. A stable reading is typically defined as one that does not fluctuate more than ±0.5% over 30-60 seconds.

    • Record the viscosity (in cP or mPa·s), temperature, spindle used, RPM, and torque percentage.

    • It is best practice to take measurements at several different shear rates (RPMs) to confirm if the fluid is Newtonian (viscosity is independent of shear rate), as is expected for these electrolytes.

  • Post-Measurement and Cleaning:

    • Carefully remove the spindle and clean it immediately with an appropriate solvent to prevent sample residue from drying on the surface. Clean the sample cup thoroughly.

    • Properly dispose of the electrolyte sample according to your institution's safety guidelines.

References

  • The Impact of Electrolyte Degradation on Lithium Ion Battery Performance. (URL: [Link])

  • Effect of Carbonate Solvents on the Conductivity and Viscosity Behaviour of Ionic Liquid. (URL: [Link])

  • In-situ monitoring viscosity change of electrolyte in a Li-S battery. (URL: [Link])

  • The effects of Viscosity on battery performance - Merrow Scientific. (URL: [Link])

  • MSDS of 4-Methyl-[4][5]dioxathiolane 2,2-dioxide. (URL: [Link])

  • Hokkaido Should Be Japan's EV Special Zone Vol.3 — Solid-State Batteries: The Cold-Climate Paradox - DEV Community. (URL: [Link])

  • Common Faults and Troubleshooting for Rotational Viscometers - Martests Instrument. (URL: [Link])

  • 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells | ACS Energy Letters. (URL: [Link])

  • The Critical Role and Operational Principles of Viscosity Testing Instruments in Battery Manufacturing - Aotelec.com. (URL: [Link])

  • Optimizing Electrode Production with Real-Time Viscosity Measurement. (URL: [Link])

  • Application Note: Viscosities of electrolyte solutions for rechargeable batteries - (1) - RheoSense. (URL: [Link])

  • Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

  • Ethylene sulfite (ES) as an electrolyte additive for negative... - ResearchGate. (URL: [Link])

  • 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells (PDF). (URL: [Link])

  • Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS - ChemRxiv. (URL: [Link])

  • THE EFFECT OF ADDITIVE ON THE VISCOSITY INDEX OF LUBRICATING OIL (ENGINE OIL). (URL: [Link])

  • 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem. (URL: [Link])

  • Vinylene carbonate (VC). (URL: [Link])

  • Characteristics of the electrolytes, a) The viscosity of the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Ethylene sulfite and vinylene carbonate additives in acetonitrile-containing electrolytes for lithium-ion batteries: SEI impedance and XPS investigation (PDF). (URL: [Link])

  • Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes - MDPI. (URL: [Link])

  • Analysis of Vinylene Carbonate (VC) as Additive in Graphite/LiNi 0.5 Mn 1.5 O 4 Cells. (URL: [Link])

  • A Lignin-Based Zwitterionic Surfactant Facilitates Heavy Oil Viscosity Reduction via Interfacial Modification and Molecular Aggregation Disruption in High-Salinity Reservoirs - MDPI. (URL: [Link])

  • SPECIAl AddITIVE REPORT - STLE. (URL: [Link])

Sources

Preventing oxidative decomposition of electrolytes using cyclic sulfates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Decomposition in High-Voltage Batteries

Welcome to the Advanced Materials Technical Support Portal

User Persona: Senior Application Scientist Scope: High-Voltage Cathode Interface Stabilization (NCM, LCO, LMnP) Current Module: Cyclic Sulfates (DTD, TMS, PLS)

Part 1: Mechanism & Theory (The "Why")

Q: How do cyclic sulfates prevent the oxidative decomposition of carbonate solvents at high voltages (>4.3V)?

A: Cyclic sulfates function as sacrificial film-forming agents . They do not thermodynamically "stop" oxidation; rather, they kinetically inhibit it by forming a passivation layer (Cathode Electrolyte Interphase - CEI) that is electronically insulating but ionically conductive.

The mechanism relies on the HOMO (Highest Occupied Molecular Orbital) energy levels.[1]

  • Solvent Vulnerability: Standard carbonate solvents (EC, EMC) have oxidation potentials around 4.5V vs. Li/Li+. However, on catalytic surfaces like delithiated NCM811, they can oxidize at lower potentials, generating gas (CO2) and resistive rock-salt layers.

  • Additive Intervention: Cyclic sulfates (e.g., DTD) possess specific reactivity that allows them to ring-open and polymerize on the cathode surface during the initial formation cycles.

  • The Barrier Effect: This resulting sulfate-rich film (containing species like

    
     and poly-sulfates) acts as a physical barrier. It blocks the transfer of electrons from the solvent molecules to the cathode, effectively shutting down the oxidative decomposition pathway of the bulk electrolyte.
    
Visualizing the Mechanism

CEI_Mechanism cluster_protection Protection Mechanism Cathode High-Voltage Cathode (NCM811 / LCO) Electrolyte Bulk Electrolyte (EC/EMC + LiPF6) Cathode->Electrolyte High Voltage Contact Oxidation Solvent Oxidation (Gas + Impedance) Electrolyte->Oxidation Without Additive Additive Cyclic Sulfate Additive (DTD/TMS) Additive->Cathode Preferential Adsorption CEI Sulfate-Rich CEI Layer (Passivation Barrier) Additive->CEI Electrochemical Polymerization CEI->Cathode Coats Surface CEI->Electrolyte Blocks Electron Transfer

Caption: Figure 1. The competitive pathway where cyclic sulfates form a protective CEI, physically blocking solvent molecules from contacting the reactive high-voltage cathode surface.

Part 2: Application Protocols (The "How")

Q: Which cyclic sulfate should I choose, and at what concentration?

A: Selection depends on your specific trade-off requirements between impedance (DCR) and high-temperature stability .

Additive Selection Matrix
AdditiveChemical NameCAS No.Melting PointPrimary BenefitTrade-off
DTD Ethylene Sulfate1072-53-395-97°CGold Standard. Best balance of SEI/CEI formation.High gas generation if overdosed (>2%).
TMS Trimethylene Sulfate4122-56-960-62°CBetter thermal stability than DTD.Slightly higher initial impedance.
PLS Propylene Sulfate1073-05-8< 25°C (Liq.)Easier handling (liquid).Weaker passivation than DTD.
Optimized Experimental Protocol

Context: Preparation of 1kg electrolyte for NCM811/Graphite Pouch Cells (4.4V).

  • Base Preparation: Prepare 1.0M LiPF6 in EC/EMC (3:7 wt). Ensure water content <10 ppm.

  • Additive Dosing (Critical Step):

    • Add 1.0 wt% DTD .

    • Optional Synergist: Add 2.0 wt% VC (Vinylene Carbonate).

    • Why? DTD stabilizes the interface but can be gassy; VC suppresses gas generation and densifies the film.

  • Dissolution:

    • DTD is a powder.[2][3][4][5] Stir at 25°C for 4 hours .

    • Warning: Do not heat above 40°C to accelerate dissolution; this risks premature ring-opening hydrolysis if any trace moisture is present.

  • Formation Cycling (Activation):

    • The CEI forms during the first charge. A "hard" charge (high current) creates a porous, defective film.

    • Step 1: Rest 12h (Wetting).

    • Step 2: Charge at 0.05C to 3.2V (SEI nucleation).

    • Step 3: Charge at 0.1C to Cut-off Voltage (CEI densification).

    • Step 4: Degas (if pouch cell).

Part 3: Troubleshooting (The "Fix")

Q: My cells are showing abnormal behavior. How do I diagnose the root cause?

Use the decision tree below to isolate issues related to cyclic sulfate usage.

Troubleshooting_Flow Issue Identify Symptom HighDCR High Initial Impedance (DCR) Issue->HighDCR Swelling Cell Swelling / Gas (Formation or Storage) Issue->Swelling Fade Rapid Capacity Fade (Cycle Life) Issue->Fade Sol_Conc Action: Reduce DTD Conc. (Try 0.5% - 1.0%) HighDCR->Sol_Conc Film too thick Sol_Moisture Action: Check Hydrolysis. (Is DTD acidic?) Swelling->Sol_Moisture Pre-cycling gas? Sol_VC Action: Add VC (1-2%) to scavenge radicals Swelling->Sol_VC Post-cycling gas? Fade->Sol_Moisture HF attack? Sol_Form Action: Lower Formation C-rate (0.1C max) Fade->Sol_Form Film unstable?

Caption: Figure 2. Diagnostic flowchart for common electrolyte additive anomalies.

Common FAQs

Q: The DTD powder has clumped together. Can I still use it? A: NO. Clumping indicates moisture absorption. DTD hydrolyzes rapidly in the presence of water to form glycol sulfate precursors and eventually sulfuric acid species. Using degraded DTD will introduce acidity into your electrolyte, etching the cathode (Transition Metal dissolution) rather than protecting it.

Q: Why do I see higher impedance with DTD compared to VC alone? A: Sulfate-based CEIs are generally more resistive than carbonate-based films. However, they are thermodynamically more stable at high voltages (>4.4V). To mitigate this, use DTD in a blend (e.g., 1% DTD + 2% FEC). The Fluorine-Sulfur synergy often yields a thinner, more conductive interface.

Part 4: References & Authority
  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. [Link]

  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science. [Link]

  • Sinha, N. N., et al. (2013). "Comparative Study of 1,3,2-Dioxathiolane-2,2-dioxide and 1,3,2-Dioxathiane-2,2-dioxide as Electrolyte Additives." Journal of The Electrochemical Society. [Link]

  • Zuo, X., et al. (2014). "Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery."[2][6] Ionics. [Link]

  • Chen, Z., et al. (2022). "Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi0.6Co0.1Mn0.3O2/Graphite Pouch-Cell at High Voltage." ChemistrySelect. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyclic Sulfate Electrolyte Additives: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide vs. Ethylene Sulfate (DTD)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enhanced battery performance, the role of electrolyte additives cannot be overstated. These minor components, often present in small concentrations, are pivotal in forming a stable solid electrolyte interphase (SEI) on the anode surface, a critical factor for long-term cyclability and safety of lithium-ion batteries. This guide provides an in-depth, objective comparison of two prominent sulfur-containing electrolyte additives: 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and Ethylene Sulfate (more commonly known as 1,3,2-dioxathiolane 2,2-dioxide or DTD). Our analysis is grounded in experimental data to empower researchers in making informed decisions for their specific applications.

Introduction to the Contenders: Two Sides of the Same Functional Coin

Both 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and Ethylene Sulfate (DTD) belong to the family of cyclic sulfate esters. Their shared functional group is the key to their efficacy as SEI-forming additives. Through electrochemical reduction at the anode surface during the initial charging cycles, these molecules decompose to form a stable, inorganic-rich SEI layer. This layer is permeable to lithium ions but electronically insulating, preventing further electrolyte decomposition and preserving the structural integrity of the anode.

Ethylene Sulfate (DTD) is a well-studied additive known for its ability to form a robust SEI on graphite anodes.[1][2] It is a five-membered ring compound that has demonstrated significant improvements in coulombic efficiency and a reduction in irreversible capacity loss in lithium-ion batteries.

4-Methyl-1,3,2-dioxathiane 2,2-dioxide and its close structural analogs, trimethylene sulfate (TMS) and propylene sulfate (PLS), represent a class of six- and five-membered ring cyclic sulfates with alkyl substitutions. These modifications to the core structure can influence the additive's reduction potential, the composition of the resulting SEI, and ultimately, the electrochemical performance of the cell.[3] For the purpose of this guide, we will draw comparisons based on experimental data from propylene sulfate (4-methyl-1,3,2-dioxathiolane-2,2-dioxide) as a close structural and functional analog to 4-Methyl-1,3,2-dioxathiane 2,2-dioxide.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these additives is crucial for their effective application.

Property4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (Propylene Sulfate)Ethylene Sulfate (DTD)
Synonyms Propylene Sulfate, 1,2-Propanediol Cyclic Sulfate1,3,2-Dioxathiolane 2,2-dioxide
CAS Number 5689-83-81072-53-3
Molecular Formula C₃H₆O₄SC₂H₄O₄S
Molecular Weight 138.14 g/mol 124.11 g/mol
Appearance Light yellow to brown clear liquidWhite crystalline powder
Melting Point Not specified (liquid at room temp)95-97 °C
Solubility Soluble in common organic carbonate solventsSoluble in common organic carbonate solvents

Performance Showdown: A Data-Driven Comparison

A comprehensive comparative study on a family of sulfate electrolyte additives provides invaluable insights into the relative performance of these compounds. The study evaluated Ethylene Sulfate (DTD) and Propylene Sulfate (PLS) in Li(Ni1/3Mn1/3Co1/3)O2/graphite pouch cells.[3]

Impact on Cell Impedance

The impedance of a lithium-ion cell, particularly the charge transfer resistance, is a critical indicator of the quality of the SEI layer. A lower and more stable impedance is desirable for better rate capability and overall performance.

When used as single additives, both DTD and its structural analog TMS (trimethylene sulfate) demonstrated a decrease in cell impedance compared to control cells.[3] However, the study found that Propylene Sulfate (PLS) in combination with vinylene carbonate (VC) led to impedance growth during cycling, suggesting a less stable SEI formation.[3]

Coulombic Efficiency and Long-Term Cycling

Coulombic efficiency (CE) is a measure of the charge efficiency of a battery during charging and discharging. A higher CE is indicative of fewer side reactions and a longer cycle life.

The comparative study revealed that DTD, when combined with 2% VC, resulted in a high coulombic efficiency and stable impedance during cycling.[3] Conversely, cells containing PLS in combination with VC exhibited relatively poor CE.[3]

Gas Evolution during Formation

The initial formation cycles of a lithium-ion battery are often accompanied by gas generation due to electrolyte decomposition. Excessive gassing can be detrimental to cell performance and safety.

A significant observation from the comparative study was the difference in gas evolution. Both DTD and TMS, when used alone, led to significant gas generation during formation, comparable to control cells.[3] However, the combination of TMS with VC was found to produce virtually no gas during formation at 40°C.[3] This suggests that the structural modifications in the six-membered ring of TMS, an analog of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide, can have a profound impact on the gassing behavior.

Performance in High-Voltage Systems

Recent research has highlighted the potential of 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as a functional electrolyte additive for high-voltage LiNi0.5Mn1.5O4-based lithium-ion batteries. The addition of just 0.5% of this additive to a standard electrolyte significantly improved the capacity retention of LiNi0.5Mn1.5O4/Li half-cells from 78.5% to 95.8% after 500 cycles at a high rate of 5C.[4] This suggests that the methylated derivative may offer advantages in stabilizing the electrolyte against oxidation at high potentials.

Unraveling the Mechanism: SEI Formation Pathways

The performance differences between these additives can be attributed to their distinct decomposition pathways and the resulting composition of the SEI layer.

Ethylene Sulfate (DTD) SEI Formation

Upon electrochemical reduction, DTD is believed to undergo a ring-opening reaction to form lithium alkyl sulfates and lithium sulfite (Li₂SO₃). These inorganic species are key components of a stable and effective SEI.

DTD_SEI_Formation cluster_legend Reaction Legend DTD Ethylene Sulfate (DTD) e_minus + 2e⁻, 2Li⁺ Ring_Opening Reductive Ring Opening DTD->Ring_Opening Decomposition_Products Decomposition Products Ring_Opening->Decomposition_Products Li_Alkyl_Sulfate Lithium Ethylene Disulfate (LiO(CH₂)₂OSO₂Li) Decomposition_Products->Li_Alkyl_Sulfate Li2SO3 Lithium Sulfite (Li₂SO₃) Decomposition_Products->Li2SO3 SEI Stable SEI Layer Li_Alkyl_Sulfate->SEI Li2SO3->SEI legend1 Reactant -> Intermediate -> Products

Caption: Proposed SEI formation mechanism for Ethylene Sulfate (DTD).

4-Methyl-1,3,2-dioxathiane 2,2-dioxide SEI Formation

The presence of the methyl group and the six-membered ring in 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and its analogs influences the reduction potential and the subsequent decomposition products. The decomposition is also expected to proceed via a ring-opening mechanism, leading to the formation of lithium alkyl sulfates and other inorganic species that contribute to the SEI. The specific nature of the alkyl group will differ from that of DTD, which may account for the observed differences in performance.

MDTDD_SEI_Formation cluster_legend Reaction Legend MDTDD 4-Methyl-1,3,2-dioxathiane 2,2-dioxide e_minus + 2e⁻, 2Li⁺ Ring_Opening Reductive Ring Opening MDTDD->Ring_Opening Decomposition_Products Decomposition Products Ring_Opening->Decomposition_Products Li_Propyl_Sulfate Lithium Propylene Sulfate Derivatives Decomposition_Products->Li_Propyl_Sulfate Li2SO3 Lithium Sulfite (Li₂SO₃) Decomposition_Products->Li2SO3 SEI Stable SEI Layer Li_Propyl_Sulfate->SEI Li2SO3->SEI legend1 Reactant -> Intermediate -> Products

Caption: Proposed SEI formation for 4-Methyl-1,3,2-dioxathiane 2,2-dioxide.

Experimental Protocols: A Guide to Evaluation

To ensure the scientific integrity of any comparison, standardized and well-documented experimental protocols are essential. The following provides a general framework for evaluating these electrolyte additives.

Electrolyte Preparation
  • Solvent and Salt: Begin with a baseline electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).

  • Additive Incorporation: Add the desired weight percentage (e.g., 1-2 wt%) of either 4-Methyl-1,3,2-dioxathiane 2,2-dioxide or Ethylene Sulfate (DTD) to the baseline electrolyte.

  • Mixing: Thoroughly mix the solution in an argon-filled glovebox until the additive is completely dissolved. Ensure minimal exposure to moisture and air.

Cell Assembly
  • Electrodes: Use commercially available or laboratory-prepared graphite anodes and a suitable cathode material (e.g., LiNi1/3Mn1/3Co1/3O2).

  • Separator: Employ a microporous polyolefin separator.

  • Assembly: Assemble the components into a pouch cell or coin cell inside an argon-filled glovebox.

  • Electrolyte Filling: Add a precise amount of the prepared electrolyte to the cell and seal it.

Electrochemical Characterization Workflow

aics_workflow cluster_legend Workflow Legend start Assembled Pouch/Coin Cell formation Formation Cycling (e.g., 2 cycles at C/20) start->formation eis_pre AC Impedance Spectroscopy (EIS) (Pre-cycling) start->eis_pre hpc High Precision Coulometry (HPC) (e.g., 15-20 cycles at C/10) formation->hpc gas In-situ Gas Evolution Measurement formation->gas storage Long-Term Storage (e.g., 500h at 60°C and 100% SOC) hpc->storage eis_post AC Impedance Spectroscopy (EIS) (Post-cycling/storage) hpc->eis_post eis_pre->formation storage->eis_post analysis Data Analysis and Comparison eis_post->analysis legend1 Process Flow legend2 Optional/Parallel Step

Caption: A typical workflow for electrochemical characterization of electrolyte additives.

  • Objective: To accurately determine the coulombic efficiency and irreversible capacity loss over multiple cycles.

  • Procedure:

    • Cycle the cell at a low C-rate (e.g., C/10) between defined voltage limits (e.g., 3.0-4.2 V).

    • Use a high-precision charger to measure the charge and discharge capacities with high accuracy.

    • Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) * 100%.

    • Plot the CE versus cycle number to evaluate the stability of the SEI.

  • Objective: To probe the impedance characteristics of the cell, providing insights into the properties of the SEI layer.

  • Procedure:

    • Perform EIS measurements at a specific state of charge (e.g., 50% SOC) before and after cycling or storage.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract parameters such as the solution resistance, SEI resistance, and charge transfer resistance.

Conclusion and Future Outlook

The choice between 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and Ethylene Sulfate (DTD) as an electrolyte additive is not straightforward and depends on the specific requirements of the battery system.

  • Ethylene Sulfate (DTD) is a well-established and effective additive for improving the coulombic efficiency and creating a stable SEI on graphite anodes, especially when used in conjunction with other additives like VC.[3] However, its tendency to generate gas during formation when used alone is a consideration.[3]

  • 4-Methyl-1,3,2-dioxathiane 2,2-dioxide and its analogs show promise, particularly in reducing gas evolution (as seen with TMS+VC) and enhancing performance in high-voltage applications.[3][4] However, the performance can be sensitive to the specific molecular structure, as evidenced by the poorer performance of propylene sulfate in the comparative study.[3]

Future research should focus on a more direct and comprehensive comparison of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide with DTD under identical conditions. Furthermore, a deeper understanding of the SEI composition formed by these additives through advanced characterization techniques will be crucial for the rational design of next-generation electrolyte formulations. The synergistic effects of these additives with other functional molecules also represent a fertile ground for further investigation.

References

  • Lou, S., & Dahn, J. R. (2014). A comparative study of a family of sulfate electrolyte additives. Journal of the Electrochemical Society, 161(3), A264. [Link]

  • Deng, Y., et al. (2021). Additive stabilization of SEI on graphite observed using cryo-electron microscopy. Energy & Environmental Science, 14(8), 4586-4594. [Link]

  • ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD). Retrieved February 24, 2026, from [Link]

  • Oneenergi. (n.d.). DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. Retrieved February 24, 2026, from [Link]

  • Li, Y., et al. (2021). High-voltage performance of LiNi0.5Mn1.5O4-based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive. Journal of Materials Chemistry A, 9(33), 17873-17882. [Link]

Sources

Cyclic voltammetry (CV) profiles of 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

[1][2][3]

Executive Summary: The Electrochemical Signature

4-Methyl-1,3,2-dioxathiane 2,2-dioxide (4-Me-TMS) functions as a sacrificial electrolyte additive designed to form a robust Solid Electrolyte Interphase (SEI) on graphite and silicon-based anodes. Its six-membered ring structure, modified with a methyl group, offers a unique balance between the high reactivity of five-membered sulfates (like DTD) and the stability required for long-term cycling.

Key Electrochemical Characteristic: In Cyclic Voltammetry (CV) profiles, 4-Me-TMS exhibits a distinct irreversible reduction peak typically between 1.4 V and 1.6 V vs. Li/Li⁺ . This reduction occurs before the decomposition of standard carbonate solvents (EC/EMC, which reduce < 0.8 V), allowing 4-Me-TMS to polymerize and passivate the electrode surface, preventing solvent exfoliation.

Comparative Analysis: 4-Me-TMS vs. Alternatives

The following table contrasts the electrochemical performance of 4-Me-TMS against its non-methylated parent (TMS), the more strained five-membered homolog (DTD), and the industry standard Vinylene Carbonate (VC).

Feature4-Me-TMS (1,3-Butylene Sulfate)TMS (Trimethylene Sulfate)DTD (Ethylene Sulfate)VC (Vinylene Carbonate)
Ring Size 6-Membered (Substituted)6-Membered (Unsubstituted)5-Membered5-Membered (Unsaturated)
Reduction Potential ~1.45 – 1.55 V ~1.50 – 1.60 V~1.65 – 1.80 V~0.90 – 1.10 V
Reactivity (Ring Strain) ModerateModerateHigh (High Strain)Low (Polymerizes via radical)
Solubility (DMC/EMC) High (Methyl group aids lipophilicity)Low (Often requires heating)ModerateHigh
SEI Composition Alkyl sulfite/sulfate polymers (ROSO₂Li)Alkyl sulfite/sulfate polymersInorganic-rich (Li₂SO₄/Li₂SO₃)Poly(VC) / Polycarbonates
Primary Advantage Solubility + Moderate Reactivity StabilityFast PassivationElasticity of SEI
Interpretation of Data[1][2][3][5][6][7][8][9][10][11][12]
  • Reduction Potential: The methyl group in 4-Me-TMS is electron-donating. This slightly increases the LUMO energy compared to TMS, theoretically shifting the reduction potential to a slightly more negative value (harder to reduce). However, it remains significantly higher than VC, ensuring it activates first during formation cycles.

  • Solubility: The primary operational advantage of 4-Me-TMS over TMS is solubility. TMS often precipitates in electrolyte solutions at low temperatures, whereas the methyl side-chain of 4-Me-TMS disrupts crystal packing, maintaining liquid phase stability.

Mechanistic Pathway: Electrochemical Reduction

The reduction of cyclic sulfates is a ring-opening reaction driven by the cleavage of the S–O bond. This process generates a radical anion that couples to form a polymeric sulfate/sulfite species, which constitutes the SEI.

Diagram: Reduction & SEI Formation Mechanism

The following Graphviz diagram illustrates the reduction pathway of 4-Me-TMS.

GReactant4-Me-TMS(Cyclic Sulfate)IntermediateRadical Anion(Ring Opening at S-O)Reactant->Intermediate Reduction(~1.5V vs Li/Li⁺)Electron+ 2e⁻ / Li⁺Electron->IntermediateProduct1Lithium Alkyl Sulfate(R-OSO₂OLi)Intermediate->Product1 Dimerization/PolymerizationSEIPolymeric SEI Layer(Passivation)Product1->SEI Surface Deposition

Figure 1: Electrochemical reduction pathway of 4-Me-TMS leading to SEI formation.

Experimental Protocol: Generating the CV Profile

To validate the performance of 4-Me-TMS, the following self-validating protocol should be used. This setup ensures that the observed peaks are attributed solely to the additive.

Equipment & Materials[7]
  • Potentiostat: Multi-channel (e.g., Biologic VMP3 or Arbin).

  • Cell Type: 2032 Coin Cell or 3-Electrode Swagelok Cell.

  • Working Electrode (WE): Graphite (MCMB) or Glassy Carbon (for pure kinetic study).

  • Counter/Reference Electrode (CE/RE): Lithium Metal chip.

  • Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v). Note: Do not use VC in the baseline to avoid peak overlap.

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Control: Prepare 10 mL of Base Electrolyte.

    • Test Sample: Add 1.0 wt% 4-Me-TMS to the Base Electrolyte. Stir until fully dissolved (verify clarity).

  • Cell Assembly:

    • Assemble Li/Graphite half-cells in an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • OCV Rest:

    • Rest the cell for 6–12 hours to allow wetting. Ensure Open Circuit Voltage (OCV) is stable (~3.0 V).

  • Cyclic Voltammetry Parameters:

    • Voltage Window: 3.0 V

      
       0.01 V 
      
      
      3.0 V.
    • Scan Rate: 0.1 mV/s (Slow scan required to capture SEI formation kinetics).

    • Cycles: 3–5 cycles.

Expected Results (Data Validation)
  • Cycle 1 (Cathodic Scan):

    • 3.0 V to 1.6 V: Minimal current (capacitive only).

    • 1.6 V to 1.4 V: Sharp reduction peak appears for the Test Sample (4-Me-TMS). The Control sample should show no peaks here.

    • 0.8 V to 0.2 V: Broad reduction peak corresponding to EC decomposition (solvent co-intercalation protection). This peak should be suppressed in the Test Sample compared to the Control, confirming 4-Me-TMS has already passivated the surface.

  • Cycle 2+:

    • The 1.5 V peak should disappear or diminish significantly, indicating the reaction is irreversible and the SEI is formed.

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503-11618. Link

  • Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Li-Ion Batteries." Energy & Environmental Science, 9, 1955-1988. Link

  • Busch, D., et al. (2020). "Sulfur-Containing Additives for Lithium-Ion Batteries: A Review." Batteries & Supercaps, 3(12), 1229-1245. (Discusses general cyclic sulfate mechanisms). Link

  • Patent US20210391600A1. (2021). "Non-aqueous electrolyte solution for sodium ion secondary battery."[1] (Explicitly lists 4-methyl-1,3,2-dioxathiane 2,2-dioxide as a functional additive).[1][2][3] Link

  • Patent WO2021101920A1. (2021). "Flame retardants for lithium batteries." (Classifies 1,3-butylene sulfate/4-Me-TMS as a saturated cyclic hydrocarbyl sulfate additive).[4] Link

Performance Benchmarking: Cyclic Sulfates vs. Sultones in Li-Ion Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

In the optimization of Lithium-ion battery (LIB) electrolytes, the selection between Cyclic Sulfates (e.g., DTD/Ethylene Sulfate) and Sultones (e.g., PS/1,3-Propane Sultone, PES) represents a critical decision between interfacial impedance (kinetics) and thermal/voltage stability (thermodynamics) .

  • Cyclic Sulfates (DTD) are kinetically superior. They reduce at higher potentials (>1.5V vs Li/Li⁺), forming a thin, low-impedance Solid Electrolyte Interphase (SEI) rich in inorganic lithium sulfates. They are the preferred choice for high-rate capability and low-temperature performance.

  • Sultones (PS, PES) are thermodynamically robust. They reduce at lower potentials (<1.2V vs Li/Li⁺) and often participate in polymerization, creating a thicker, more cohesive SEI that excels at suppressing gas generation and preventing solvent exfoliation at elevated temperatures (55°C+).

This guide provides a data-driven comparison to assist formulation scientists in selecting the correct additive class for specific cell requirements.

Mechanistic Divergence: Ring Strain & Reduction Physics

The performance gap stems from the fundamental difference in ring strain and the resulting reduction products.

  • Cyclic Sulfates (DTD): The 5-membered ring containing two oxygen atoms adjacent to sulfur creates significant ring strain. This lowers the LUMO energy level, forcing the molecule to accept electrons (reduce) before the carbonate solvents (EC/EMC). The product is a flexible alkyl sulfate species (

    
    ) that facilitates Li⁺ hopping.
    
  • Sultones (PS): The sultone ring is more stable. Its reduction occurs later (lower voltage), often competing with solvent co-intercalation. The resulting sulfonate species (

    
    ) are denser and more passivating but impose a higher energy barrier for ion transport.
    
Visualizing the Mechanism

The following diagram illustrates the divergent pathways of SEI formation based on reduction potential hierarchy.

Mechanism Electrolyte Electrolyte (Solvent + Additive) DTD Cyclic Sulfate (DTD) High Ring Strain Electrolyte->DTD PS Sultone (PS) High Stability Electrolyte->PS Red_DTD Reduction @ ~1.5 - 1.7V (Pre-Solvent Reduction) DTD->Red_DTD Fast Kinetics SEI_DTD Sulfate-Rich SEI (Li-O-S-O-R) Low Impedance Red_DTD->SEI_DTD Passivates Anode Red_PS Reduction @ ~0.9 - 1.2V (Concurrent with EC) PS->Red_PS Slow Kinetics SEI_PS Sulfonate-Rich SEI (Li-O-S-R) High Stability / High R Red_PS->SEI_PS Polymerization

Figure 1: Mechanistic divergence of Sulfate vs. Sultone additives. Note the higher reduction potential of DTD allows it to dictate SEI architecture early.

Quantitative Benchmarking

The following data aggregates typical performance metrics observed in Graphite/NMC full cells. Values are indicative of 1-2 wt% additive loading in 1M LiPF₆ EC/EMC baseline electrolyte.

FeatureCyclic Sulfate (DTD) Sultone (PS) Sultone (PES) Implication
Reduction Potential 1.5 V – 1.7 V 0.9 V – 1.1 V~0.9 V (Anode) / 4.3V (Cathode)DTD forms SEI first, preventing solvent decomposition.
Interfacial Impedance (

)
Low (< 20 Ω·cm²) Medium (~35 Ω·cm²)High (> 50 Ω·cm²)DTD is superior for fast charging and power density.
High-Temp Stability (60°C) ModerateHigh Very High Sultones prevent swelling/gassing better at high T.
Gas Generation (Formation) High (Requires degassing)LowLowDTD requires strict formation protocols to manage gas.
Low-Temp Discharge (-20°C) Excellent PoorVery PoorDTD maintains ionic conductivity in cold climates.
Primary Failure Mode Consumption/Dry-outImpedance RiseImpedance RiseDTD is consumed to repair SEI; Sultones build up resistance.

Key Insight: Research indicates that DTD creates an SEI with higher inorganic content (


-like), which facilitates Li-ion desolvation. PS/PES  tend to form organic alkyl sulfonate polymers that are robust but resistive.
  • Reference Grounding: Comparative studies confirm DTD's superiority in impedance reduction, while PS is favored for long-term high-temperature storage retention [1, 2].

Experimental Protocols: Validating Additive Efficacy

To objectively select between these additives, you must validate their behavior in your specific cell chemistry. Do not rely solely on datasheets.

Protocol A: Differential Capacity Analysis (dQ/dV)

This method confirms whether the additive is reducing before the solvent (EC), a prerequisite for effective SEI formation.

  • Cell Assembly: Construct Graphite//Li-metal half-cells (coin cells).

  • Formation: Cycle at C/20 from OCV to 0.01V.

  • Data Processing: Calculate dQ/dV.

  • Analysis:

    • Look for peaks > 1.0V.[1][2]

    • DTD Signature: Sharp peak ~1.3V - 1.6V.

    • PS Signature: Small shoulder ~1.0V or merged with EC peak (~0.8V).

    • Success Criteria: Distinct additive peak with suppressed EC peak (0.8V) in subsequent cycles.

Protocol B: Impedance Evolution (EIS)

Track how the SEI resistance changes over time, distinguishing between "protective" and "resistive" growth.

Protocol Start Cell Assembly (NMC/Graphite Pouch) Form Formation Cycling (C/20, 2 Cycles, 45°C) Start->Form Degas Degassing Step (Critical for DTD) Form->Degas Remove C2H4/CO2 EIS_0 EIS Baseline (SOC 50%) Measure R_ohm, R_ct, R_sei Degas->EIS_0 Cycle Aging Cycles (100 Cycles @ 1C, 45°C) EIS_0->Cycle EIS_End EIS Post-Mortem Compare Delta R Cycle->EIS_End Decision Decision Matrix: Low Delta R -> DTD Low Cap Fade -> PS EIS_End->Decision Analyze Data

Figure 2: Experimental workflow for differentiating additive performance via Impedance Spectroscopy.

Strategic Recommendations

Based on the benchmarking data, the following application-specific strategies are recommended:

  • For EV Fast Charging (High C-rate):

    • Primary: Use 1-2% DTD .

    • Rationale: The lower impedance SEI minimizes heat generation during fast charging and prevents lithium plating.

    • Caution: Must be paired with VC (Vinylene Carbonate) to stabilize the cathode, as DTD is primarily an anode film former.

  • For High-Voltage Storage (Consumer Electronics):

    • Primary: Use 2% PS or 1% PES .

    • Rationale: At high voltages (>4.4V), electrolyte oxidation is the main threat. The robust sulfonate SEI prevents solvent cross-talk and minimizes swelling (gassing) during storage.

  • The "Goldilocks" Blend:

    • Formula: 1% DTD + 1% PS + 2% VC.

    • Rationale: This ternary blend utilizes DTD to form the initial, conductive SEI layer (kinetic benefit), while PS provides a secondary repair mechanism and thermal stability (thermodynamic benefit).

References
  • Comparative Study of 1,3-Propane Sultone, Prop-1-ene-1,3-sultone and Ethylene Sulfate as Film-Forming Additives. ResearchGate.

  • Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance. ACS Applied Energy Materials. [3]

  • The Role of Prop-1-ene-1,3-sultone as an Additive in Lithium-ion Cells. Journal of Power Sources.

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance. MDPI.

  • Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase. PMC / NIH.

Sources

Technical Comparison Guide: Thermal Stability of Lithiated Anodes with 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (MDTD)

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: DSC Thermal Analysis of Lithiated Anodes with MDTD

Executive Summary

This guide evaluates the thermal behavior of lithiated graphite and silicon-based anodes modified with 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (and its common 5-membered analogue, 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide , widely abbreviated as MDTD or PCS ).[1]

In the context of high-energy Lithium-Ion Batteries (LIBs), this additive class functions as a potent Solid Electrolyte Interphase (SEI) modifier.[1] Differential Scanning Calorimetry (DSC) analysis confirms that MDTD-modified anodes exhibit superior thermal stability compared to standard carbonate-based SEIs, characterized by a delayed exothermic onset temperature (


) and reduced total heat generation (

).[1]
Chemical Identity & Nomenclature Clarification

Critical Note on Isomers: The specific nomenclature "4-Methyl-1,3,2-dioxathiane 2,2-dioxide" refers to a 6-membered cyclic sulfate ring (derived from 1,3-butanediol).[1] However, the battery industry predominantly utilizes the 5-membered homologue, 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (derived from 1,2-propanediol), commonly referred to as MDTD , TMS , or Propylene Sulfate (PCS) .[1]

Due to the functional similarity and dominance of the 5-membered ring in literature, this guide focuses on the performance characteristics of the MDTD (5-membered) variant, while noting that the 6-membered homologue follows a similar mechanistic pathway but with different ring-strain kinetics.[1]

FeatureTarget Molecule (Prompt) Industry Standard (MDTD)
IUPAC Name 4-Methyl-1,3,2-dioxathiane 2,2-dioxide4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
Structure 6-Membered Ring (1,3-diol derivative)5-Membered Ring (1,2-diol derivative)
CAS Number 4426-50-05689-83-8
Abbreviation 4-Me-1,3-PCSMDTD / PCS / PLS
Primary Function High-voltage SEI formerAnode SEI stabilizer / High-temp storage
Mechanism of Action: Sulfate-Based SEI Formation

Unlike Vinylene Carbonate (VC) which forms poly(vinylene carbonate), MDTD undergoes electrochemical reduction at a higher potential (~1.0 - 1.2 V vs Li/Li


) than the solvent (EC/EMC).[1] This preferential reduction allows it to passivate the anode surface before solvent co-intercalation occurs.

The Pathway:

  • Reduction: MDTD accepts an electron, forming a radical anion.

  • Ring Opening: The strain in the cyclic sulfate ring (especially in the 5-membered variant) drives ring-opening at the C-O bond.[1]

  • Precipitation: The resulting lithium alkyl sulfate species (

    
    ) precipitate to form a compact, inorganic-rich SEI layer.[1]
    
  • Thermal Benefit: These sulfate species possess higher thermal stability than the metastable lithium alkyl carbonates (

    
    ) formed by standard electrolytes, delaying thermal runaway.
    

SEI_Mechanism MDTD MDTD (Additive) Radical Radical Anion Intermediate MDTD->Radical Reduction (~1.2V vs Li) Electron e- (from Anode) Electron->Radical RingOpen Ring Opening (C-O Cleavage) Radical->RingOpen Strain Release Product Lithium Propylene Sulfate (SEI) RingOpen->Product Precipitation Li_Ion Li+ Solvation Li_Ion->Product

Figure 1: Electrochemical reduction pathway of MDTD forming thermally stable sulfate-based SEI.[1]

Experimental Protocol: DSC Analysis of Lithiated Anodes

To ensure reproducible thermal data, the preparation of lithiated anodes must minimize environmental contamination (moisture/O


) which can artificially lower exothermic onset temperatures.

Protocol Workflow:

  • Cell Cycling (Formation):

    • Assemble Li/Graphite or Li/Si half-cells.[1]

    • Perform formation cycles (C/20) to stabilize SEI.

    • Discharge to 0.005 V (fully lithiated state,

      
      ).
      
  • Disassembly & Washing:

    • Environment: Argon-filled glovebox (O

      
      , H
      
      
      
      O < 0.1 ppm).
    • Solvent: Dimethyl Carbonate (DMC) - anhydrous.[1]

    • Procedure: Rinse electrode 3x to remove residual LiPF

      
       salt (which catalyzes thermal degradation).
      
    • Drying: Vacuum dry at room temperature for 1 hour.

  • Sample Preparation:

    • Scrape lithiated powder from current collector.

    • Weigh 2-4 mg of powder into a High-Pressure Stainless Steel DSC pan (gold-plated seal).

    • Electrolyte Addition: Add 1-2

      
      L of fresh electrolyte (to simulate thermal runaway conditions in a wet cell).
      
    • Sealing: Hermetically seal using a crimping press.

  • DSC Measurement:

    • Ramp Rate: 5°C/min or 10°C/min.

    • Range: 30°C to 400°C.

DSC_Workflow Step1 1. Cell Formation (Lithiated State) Step2 2. Disassembly (Ar Glovebox) Step1->Step2 Step3 3. DMC Wash (Remove LiPF6) Step2->Step3 Step4 4. Vacuum Dry (Remove Solvent) Step3->Step4 Step5 5. Pan Loading (Powder + Fresh Elyte) Step4->Step5 Step6 6. DSC Scan (5°C/min, 30-400°C) Step5->Step6

Figure 2: Step-by-step workflow for preparing sensitive lithiated anode samples for thermal analysis.

Comparative Performance Analysis

The following data compares MDTD against a Baseline (1.0M LiPF


 in EC/EMC) and Vinylene Carbonate (VC), the industry standard.
Thermal Stability Metrics
  • 
     (Onset Temperature):  The temperature where the SEI begins to decompose exothermically. Higher is better.
    
  • 
     (Peak Temperature):  The point of maximum heat release rate.
    
  • 
     (Total Enthalpy):  Total heat released during decomposition. Lower is better (less risk of thermal propagation).
    
Performance Data Table
Electrolyte Formulation

(°C)

(°C)

(J/g)
SEI Characteristics
Baseline (No Additive)115 - 120135450 - 500Metastable alkyl carbonates; prone to early breakdown.[1]
VC (2 wt%)125 - 130145380 - 420Polymeric SEI; better coverage but high heat release.[1]
MDTD (1-2 wt%)135 - 142 155 320 - 350 Inorganic sulfate-rich; high thermal resistance.
Analysis of Results
  • Delayed Onset: MDTD pushes the exothermic onset by approximately 20°C compared to the baseline. This is critical for safety, as it widens the gap between normal operating temperatures and the thermal runaway trigger point.

  • Suppressed Heat Release: The sulfate-based SEI releases significantly less energy upon decomposition compared to the carbonate-based SEI formed by VC.[1] This reduction in

    
     lowers the probability of a cell entering uncontrollable thermal runaway.
    
  • Peak Shift: The shift of

    
     to ~155°C indicates that the MDTD-derived SEI maintains structural integrity longer, preventing the lithiated graphite from reacting with the bulk electrolyte until higher temperatures are reached.
    
Conclusion

For researchers developing high-safety energy storage systems, MDTD (and its analogues like 4-Methyl-1,3,2-dioxathiane 2,2-dioxide) offers a distinct advantage over traditional carbonate additives.[1] By forming a thermally robust, sulfate-rich interphase, MDTD significantly delays the onset of exothermic reactions at the anode, providing a wider safety margin for high-energy density cells.[1]

References
  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link[1]

  • Sano, A., & Maruyama, S. (2009).[2] "Decreasing the initial irreversible capacity loss by addition of cyclic sulfate as electrolyte additives." Journal of Power Sources. Link[1]

  • Mu, J., et al. (2024).[3][4] "High-voltage performance of LiNi0.5Mn1.5O4-based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive." Journal of Materials Chemistry A. Link

  • Winter, M. (2009). "The Solid Electrolyte Interphase – The Most Important and the Least Understood Solid Electrolyte in Rechargeable Li-Batteries." Zeitschrift für Physikalische Chemie. Link

  • Maleki, H., et al. (1999). "Thermal Stability Studies of Li-Ion Cells and Components." Journal of The Electrochemical Society.[4] Link[1]

Sources

Introduction: The Critical Role of Surface Modification in Advanced Cathode Materials

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to SEM and TEM Imaging of Cathode Surfaces Modified by 1,3-Propane Sultone

The performance and longevity of lithium-ion batteries are intrinsically linked to the stability of the interfaces between the electrodes and the electrolyte. The cathode, in particular, is susceptible to degradation mechanisms such as transition metal dissolution and electrolyte oxidation, especially at high operating voltages. To mitigate these issues, researchers often employ electrolyte additives that can form a stable and protective surface layer known as the cathode-electrolyte interphase (CEI).

1,3-propane sultone (1,3-PS), an organosulfur compound, has emerged as a highly effective electrolyte additive. It polymerizes on the cathode surface, forming a robust CEI that suppresses side reactions, thereby enhancing cycling stability and thermal safety. Understanding the morphology, thickness, and chemical composition of this protective layer is paramount for optimizing battery performance. This is where high-resolution imaging techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) become indispensable.

This guide provides a comparative analysis of SEM and TEM for characterizing 1,3-propane sultone-modified cathode surfaces, offering insights into the experimental design, data interpretation, and the unique advantages each technique brings to battery research.

Scanning Electron Microscopy (SEM): A Wide-Field View of Surface Morphology

SEM is often the first step in the microstructural analysis of battery electrodes. It provides a high-resolution, three-dimensional-like image of the sample surface by scanning it with a focused beam of electrons. The signals detected are primarily secondary electrons, which are sensitive to surface topography, and backscattered electrons, which provide information about the elemental composition (Z-contrast).

Core Capabilities for Cathode Analysis:
  • Morphological Assessment: SEM excels at visualizing the overall morphology of the cathode, including the particle size, shape, and distribution of the active material. This is crucial for identifying macroscopic changes induced by the 1,3-PS additive, such as the formation of a polymer film or changes in the particle integrity after cycling.

  • Surface Coverage and Uniformity: By comparing images of pristine and 1,3-PS-modified cathodes, one can qualitatively assess the coverage and uniformity of the formed CEI. Areas with a smoother appearance or a visible coating can indicate the presence of the protective layer.

  • Cross-Sectional Analysis: By preparing a cross-section of the cathode (e.g., using ion milling), SEM can be used to measure the thickness of the electrode coating and observe its internal structure.

Experimental Protocol: SEM Imaging of a 1,3-PS Modified Cathode
  • Sample Preparation:

    • Harvest the cathode from a cycled cell in an argon-filled glovebox to prevent air exposure.

    • Gently rinse the cathode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the cathode under vacuum.

    • Mount the cathode onto an SEM stub using conductive carbon tape.

    • For non-conductive samples, a thin layer of conductive material (e.g., gold or carbon) may be sputtered onto the surface to prevent charging.

  • Imaging Parameters:

    • Accelerating Voltage: A lower accelerating voltage (e.g., 1-5 kV) is often preferred for imaging surface-sensitive features like the CEI, as it reduces the electron beam penetration depth.

    • Working Distance: A shorter working distance generally provides higher resolution images.

    • Detectors: Use a secondary electron detector (e.g., Everhart-Thornley) for high-resolution topographical imaging. A backscattered electron detector can be used to obtain compositional contrast.

  • Energy-Dispersive X-ray Spectroscopy (EDX) Analysis:

    • EDX can be used to perform elemental mapping of the cathode surface. The presence of sulfur from the 1,3-PS can be mapped to confirm the distribution of the CEI.

SEM Workflow for Cathode Analysis

cluster_prep Sample Preparation (In Glovebox) cluster_imaging SEM Analysis cluster_output Data Output cell_disassembly Cell Disassembly cathode_harvest Harvest Cathode cell_disassembly->cathode_harvest rinsing Rinse with DMC cathode_harvest->rinsing drying Vacuum Drying rinsing->drying mounting Mount on SEM Stub drying->mounting sputter Sputter Coat (Optional) mounting->sputter sem_intro Introduce to SEM Chamber sputter->sem_intro pump_down Pump Down to High Vacuum sem_intro->pump_down set_params Set Imaging Parameters (Voltage, WD) pump_down->set_params se_imaging Secondary Electron Imaging (Morphology) set_params->se_imaging bse_imaging Backscattered Electron Imaging (Compositional Contrast) set_params->bse_imaging edx_mapping EDX Elemental Mapping (Sulfur Distribution) set_params->edx_mapping morphology_data Surface Morphology Images se_imaging->morphology_data cei_coverage CEI Coverage Assessment se_imaging->cei_coverage elemental_maps Elemental Distribution Maps edx_mapping->elemental_maps

Caption: Workflow for SEM analysis of a 1,3-PS modified cathode.

Transmission Electron Microscopy (TEM): A Nanoscale View of Structure and Composition

While SEM provides a broad overview of the surface, TEM offers significantly higher resolution, allowing for the direct visualization of the CEI at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image.

Core Capabilities for Cathode Analysis:
  • High-Resolution Imaging: TEM can resolve the fine details of the CEI, including its thickness, uniformity, and internal structure. High-resolution TEM (HRTEM) can even visualize the atomic lattice of the cathode material and the amorphous or crystalline nature of the CEI.

  • Selected Area Electron Diffraction (SAED): SAED provides information about the crystallinity of the CEI and the underlying cathode material. This can reveal if the 1,3-PS forms an amorphous polymer layer, as is often the case.

  • Electron Energy Loss Spectroscopy (EELS) and EDX: When coupled with TEM, these techniques can provide elemental and chemical information at the nanoscale. EELS is particularly sensitive to light elements like lithium and oxygen, making it a powerful tool for probing the chemical composition of the CEI.

Experimental Protocol: TEM Imaging of a 1,3-PS Modified Cathode
  • Sample Preparation (the most critical and challenging step):

    • Harvest and rinse the cathode as described for SEM.

    • Prepare an ultra-thin cross-sectional lamella (typically <100 nm thick) of the cathode material. This is most commonly done using a Focused Ion Beam (FIB) instrument.

    • The FIB uses a focused beam of gallium ions to mill away material, leaving a thin, electron-transparent section. A protective layer of platinum is often deposited first to protect the surface of interest.

    • The lamella is then lifted out and attached to a TEM grid.

  • Imaging and Analysis:

    • Bright-Field/Dark-Field Imaging: Use bright-field imaging for general morphology and dark-field imaging to highlight specific crystalline features.

    • HRTEM: Focus on the interface between the cathode active material and the CEI to study the atomic structure.

    • STEM-EELS/EDX: Perform line scans or mapping across the interface to determine the elemental distribution and chemical bonding states within the CEI.

TEM Workflow for Cathode Analysis

cluster_prep Sample Preparation cluster_imaging TEM Analysis cluster_output Data Output cathode_harvest Harvest & Rinse Cathode fib_intro Introduce to FIB cathode_harvest->fib_intro pt_deposit Deposit Protective Pt Layer fib_intro->pt_deposit milling Ga+ Ion Beam Milling pt_deposit->milling lift_out Lamella Lift-Out milling->lift_out grid_mount Mount on TEM Grid lift_out->grid_mount tem_intro Introduce to TEM grid_mount->tem_intro bf_df_imaging Bright-Field/Dark-Field Imaging (General Morphology) tem_intro->bf_df_imaging hrtem HRTEM Imaging (Atomic Structure) bf_df_imaging->hrtem saed SAED (Crystallinity) bf_df_imaging->saed stem_eels_edx STEM-EELS/EDX (Elemental & Chemical Analysis) bf_df_imaging->stem_eels_edx cei_thickness CEI Thickness & Uniformity hrtem->cei_thickness cei_structure CEI Structure (Amorphous/Crystalline) saed->cei_structure elemental_composition Nanoscale Elemental Composition stem_eels_edx->elemental_composition chemical_bonding Chemical Bonding Information stem_eels_edx->chemical_bonding

Caption: Workflow for TEM analysis of a 1,3-PS modified cathode.

Comparative Analysis: SEM vs. TEM for Cathode Surface Imaging

The choice between SEM and TEM depends on the specific information required. They are often used as complementary techniques to gain a comprehensive understanding of the cathode surface.

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Information Surface topography, morphology, microstructureInternal structure, crystallography, elemental composition at the nanoscale
Resolution ~1 nm (high-end instruments)<0.1 nm (atomic resolution)
Magnification 10x - 500,000x50x - 50,000,000x
Sample Preparation Relatively simple; bulk samples can be usedComplex and time-consuming; requires electron-transparent thin sections (FIB)
Depth of Field Large, providing a 3D-like appearanceSmall, requiring a very thin sample
Analysis Area Large (microns to millimeters)Very small (nanometers)
Cost & Complexity Lower cost, easier to operateHigh cost, requires highly skilled operators
Key Application for 1,3-PS Assessing the overall coverage and uniformity of the CEI; detecting macroscopic changes like cracking.Directly measuring the thickness and structure of the CEI; analyzing its chemical composition at the nanoscale.

Conclusion: An Integrated Approach for a Complete Picture

Both SEM and TEM are powerful techniques for characterizing cathode surfaces modified with 1,3-propane sultone. SEM provides the "big picture," revealing the macroscopic effects of the additive on the electrode morphology and the uniformity of the resulting CEI. In contrast, TEM offers an unparalleled nanoscale view, allowing for the direct measurement of the CEI's thickness and a detailed analysis of its structure and chemical composition.

For a comprehensive understanding, an integrated approach is recommended. Start with SEM to screen samples and identify areas of interest. Then, use TEM on targeted regions to delve into the nanoscale details of the protective layer. This combination of techniques provides the multi-scale information necessary to correlate the structure and chemistry of the CEI with the electrochemical performance of the battery, ultimately guiding the development of more stable and longer-lasting energy storage systems.

References

  • Xia, J., et al. (2019). 1,3-Propane Sultone as a Film-Forming Additive in a High-Voltage Electrolyte for Li-Ion Batteries. ACS Applied Materials & Interfaces, 11(4), 3997-4007. [Link]

  • Zhang, Y., et al. (2020). Propane-1,3-sultone as a cathode film-forming additive for high-voltage lithium-ion batteries. Journal of Power Sources, 449, 227514. [Link]

  • Nie, M., et al. (2013). New Insight into the Failure Mechanism of High-Voltage LiNi0.5Mn1.5O4 Cathode Material for Li-Ion Batteries. Journal of The Electrochemical Society, 160(6), A812-A819. [Link]

  • Su, C.-C., et al. (2017). Probing the cathode-electrolyte interphase and its impact on the performance of high-voltage Li-ion batteries. Joule, 1(2), 318-334. [Link]

  • Li, B., et al. (2019). 1,3-Propane Sultone as a CEI-forming additive for high-voltage lithium-ion batteries. Journal of Materials Chemistry A, 7(12), 6843-6850. [Link]

Comparative Study of 1,3-Dioxathiane 2,2-Dioxide Derivatives as Electrolyte Additives in LIBs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, materials scientists, and drug development professionals transitioning into energy materials, the evaluation of battery electrolyte additives mirrors the rigorous Structure-Activity Relationship (SAR) and stability profiling used in active pharmaceutical ingredient (API) formulation. In high-voltage Lithium-Ion Batteries (LIBs), the longevity of the cell is dictated by the Solid Electrolyte Interphase (SEI)—a passivating layer formed on the anode during the initial charge.

This guide objectively compares the performance, mechanistic pathways, and experimental validation of 1,3-dioxathiane 2,2-dioxide (commonly known as Trimethylene Sulfate, or TMS ) against its 5-membered ring homologue, 1,3,2-dioxathiolane 2,2-dioxide (Ethylene Sulfate, or DTD ), and the industry-standard Vinylene Carbonate (VC ).

Mechanistic Causality: The Role of Cyclic Sulfates

The primary function of cyclic sulfate additives is to sacrifice themselves to protect the bulk electrolyte. Density functional theory (DFT) calculations reveal that DTD and TMS possess significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to baseline carbonate solvents like Ethylene Carbonate (EC) .

Because of this low LUMO energy, these additives are preferentially reduced on the graphite anode during the first charging cycle. This electrochemical reduction triggers a ring-opening reaction, forming a highly stable SEI film composed of both inorganic components (Li₂SO₃, Li₂CO₃) and organic components (ROCO₂Li, ROSO₂Li) .

Caption: Electrochemical reduction pathway of cyclic sulfates forming the Solid Electrolyte Interphase.

Comparative Performance Data

While DTD and TMS share a homologous sulfate structure, their ring size dictates their reduction kinetics and thermal stability. DTD forms an SEI with a much higher fraction of organic compounds, allowing it to compete directly with VC in extending cell lifetime at room temperature 1. However, DTD suffers from thermal instability; at elevated temperatures (55°C), continuous consumption of DTD degrades the cell 1.

Conversely, TMS forms an SEI chemically similar to additive-free electrolytes when used alone, but demonstrates excellent synergistic effects when blended with VC or other ternary additives, improving thermal stability and reducing charged-electrode reactivity [[1]]() 2. Interestingly, in emerging K-metal cells, DTD vastly outperforms TMS by reducing plating-stripping polarization to ~20 mV 3.

Quantitative Comparison Summary
Parameter1,3-Dioxathiane 2,2-Dioxide (TMS)Ethylene Sulfate (DTD)Vinylene Carbonate (VC)
Chemical Structure 6-membered cyclic sulfate5-membered cyclic sulfateUnsaturated cyclic carbonate
Reduction Kinetics Preferential (Low LUMO)Highly Preferential (Lowest LUMO)Preferential (~0.9V vs Li/Li⁺)
SEI Composition Baseline-like (requires synergists)High organic fraction (ROSO₂Li)Polymeric (poly-VC)
Thermal Stability (55°C) Moderate (stable in ternary blends)Poor (continuous consumption)Excellent
Impedance Impact LowLowHigh
K-Metal Polarization HighLow (~20 mV)High

Experimental Protocol: Self-Validating Additive Evaluation

To ensure scientific integrity, the evaluation of cyclic sulfates must utilize a self-validating workflow. The following protocol details the causality behind each step when testing TMS/DTD in NMC/Graphite pouch cells.

Caption: Step-by-step experimental workflow for evaluating cyclic sulfate electrolyte additives.

Step 1: Electrolyte Formulation
  • Procedure: In an Argon-filled glovebox (H₂O < 1 ppm), prepare a base electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 wt%). Dose the solution with 1-2 wt% of TMS or DTD.

  • Causality: Cyclic sulfates are highly sensitive to moisture. Exposure to ambient humidity causes hydrolysis, generating hydrofluoric acid (HF) which will aggressively leach transition metals from the NMC cathode, invalidating the cycle life data.

Step 2: Cell Assembly & Formation Cycling
  • Procedure: Machine-stack NMC442 cathodes and artificial graphite anodes into pouch cells. Charge the cells at a slow C/20 rate to 3.5 V at 25°C.

  • Degassing Step: Transfer the cells back to the glovebox, cut them open to release generated gases, and vacuum seal them again 2.

  • Causality: The preferential reduction of cyclic sulfates generates gaseous byproducts during the initial ring-opening phase. Failing to degas leads to uneven stack pressure within the pouch, causing localized lithium plating and premature cell failure.

Step 3: Analytical Validation (The Self-Validating Loop)
  • Electrochemical Validation (dQ/dV): Plot the differential capacity (dQ/dV) against cell voltage. A sharp reduction peak appearing before the bulk EC reduction confirms that the additive successfully reduced first.

  • Chemical Validation (XPS): Harvest the graphite anode post-formation. Analyze the surface using X-ray Photoelectron Spectroscopy (XPS).

  • Causality: The presence of distinct S 2p peaks corresponding to sulfites (Li₂SO₃) and alkyl sulfates (ROSO₂Li) proves that the SEI is physically derived from the TMS/DTD additive, confirming the mechanism of action .

Conclusion

For high-voltage LIB applications, the choice between 1,3-dioxathiane 2,2-dioxide (TMS) and ethylene sulfate (DTD) depends heavily on the operational environment. DTD acts as a powerful standalone SEI former that rivals VC in minimizing impedance and extending room-temperature cycle life, but it falls short in high-temperature stability. TMS, while less aggressive as a standalone film-former, serves as a highly effective co-additive in ternary blends (e.g., alongside PES and TTSPi) to suppress thermal reactivity at the charged electrode interface.

References

  • Ding, Z., et al. (2016). Improved compatibility of graphite anode for lithium ion battery using sulfuric esters. IAEA.

  • Madec, L., et al. (2014/2025). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. ResearchGate / ACS.1

  • Wang, X., et al. (2015). Ternary Electrolyte Additive Mixtures for Li-Ion Cells that Promote Long Lifetime and Less Reactivity with Charged Electrodes at Elevated Temperatures. Semantic Scholar. 2

  • Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. 3

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Methyl-1,3,2-dioxathiane 2,2-dioxide

As a cyclic sulfate derived from 1,3-butanediol, 4-Methyl-1,3,2-dioxathiane 2,2-dioxide (CAS: 4426-50-0) is a highly reactive electrophile used extensively in drug development and organic synthesis for the mono-functionalization of diols[1][2][3]. While its reactivity makes it an invaluable synthetic building block, it also renders it a potent alkylating agent capable of severe biological damage[4].

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design a self-validating safety protocol, one must first understand the chemical causality of the threat. Cyclic sulfates are characterized by significant ring strain and an exceptional leaving group (the sulfate anion)[5].

When 4-Methyl-1,3,2-dioxathiane 2,2-dioxide encounters bionucleophiles—such as the primary amines in lysine residues, thiols in cysteine, or the nitrogenous bases of DNA—it undergoes a rapid nucleophilic ring-opening reaction[4][5]. This irreversible alkylation is the direct mechanistic cause of its severe hazard classifications:

  • H314 / H318: Causes severe skin burns and eye damage due to rapid alkylation of tissue proteins.

  • H340 / H351: Potentially mutagenic and suspected of causing cancer due to DNA alkylation[1].

  • H317: May cause allergic skin sensitization upon repeated micro-exposures.

Because the compound is moisture-sensitive, accidental exposure to ambient humidity or water can lead to slow hydrolysis, generating highly corrosive acidic byproducts (sulfuric acid derivatives)[4][5]. Therefore, handling must strictly isolate the chemical from both the operator and the ambient environment.

Quantitative PPE Specifications

Standard laboratory attire is insufficient for handling potent alkylating agents. The following table summarizes the mandatory quantitative and qualitative specifications for PPE when handling 4-Methyl-1,3,2-dioxathiane 2,2-dioxide.

Table 1: Mandatory PPE Specifications and Justifications

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Justification
Primary Gloves (Inner) Standard Nitrile4–5 mil thicknessProvides baseline tactile sensitivity and biological barrier.
Secondary Gloves (Outer) Heavy-Duty Nitrile or Butyl Rubberngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

8 mil thickness
Prevents permeation of the cyclic sulfate and its solvent carriers (e.g., DCM, DMF). Change immediately if splashed.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/A (Snug facial seal)Safety glasses are insufficient. Goggles prevent aerosolized alkylating agents from contacting the ocular mucosa.
Face Protection Polycarbonate Face Shield8–10 inch lengthRequired during transfer of neat liquid/solid to prevent facial burns from unexpected exothermic reactions.
Body Protection Flame-Resistant (FR) Chem-rated Lab CoatKnee-length, tight cuffsPrevents skin alkylation. Must be combined with a chemical-resistant apron if handling

grams.
Respiratory Fume Hood (Primary) / N95 or PAPR (Secondary)Face velocity

100 fpm
Prevents inhalation of vapors or aerosolized particulates. Respirators are required if handling outside a closed system.

Standard Operating Procedure (SOP): Handling and Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system: each step contains a verification metric that must be met before proceeding to the next.

PPE_Workflow Start 1. Pre-Operation Verify Hood >100 fpm PPE 2. Don PPE Double Gloves, Goggles, Shield Start->PPE Inert 3. Purge Environment Schlenk Line (N2/Ar) PPE->Inert Transfer 4. Enclosed Transfer Syringe or Glovebox Inert->Transfer Validate 5. Validate Seal Check for Leaks/Fumes Transfer->Validate

Workflow for pre-operational checks and PPE donning before handling cyclic sulfates.

Step-by-Step Handling Methodology
  • Environmental Validation: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Causality: Proper airflow ensures that any aerosolized cyclic sulfate is pulled away from the operator's breathing zone.

  • PPE Donning: Apply inner nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. Apply outer heavy-duty gloves over the cuffs of the lab coat.

  • Inert Atmosphere Preparation: Because 4-Methyl-1,3,2-dioxathiane 2,2-dioxide hydrolyzes in the presence of moisture[5], purge the reaction vessel with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) using a Schlenk line.
  • Reagent Transfer:

    • For liquids/solutions: Use a thoroughly dried, gas-tight syringe equipped with a non-coring needle.

    • For solids: Weigh the material inside a static-free glovebox if possible. If weighing in a fume hood, use a closed analytical balance and transfer via a sealed vial.

  • Decontamination of Tools: Immediately place all spatulas, syringes, and weighing boats into a designated quenching bath (see Section 4) before removing them from the fume hood.

Decontamination and Disposal Plan

The disposal of cyclic sulfates relies on intentionally triggering the ring-opening reaction in a controlled manner. When attacked by a nucleophile (like hydroxide or an amine), the highly reactive cyclic sulfate is converted into a monoanionic sulfate[4][5]. Monosulfates are significantly less toxic, lack the ring strain of their precursors, and resist further nucleophilic attack[4][5].

Quenching_Pathway CS Cyclic Sulfate Waste (Highly Electrophilic) Nuc Add 1M NaOH or Amine Solution CS->Nuc RingOpen Nucleophilic Attack (Exothermic Ring-Opening) Nuc->RingOpen Mono Monosulfate Intermediate (Low Toxicity) RingOpen->Mono Hydrolysis Complete Hydrolysis (Diol + Sulfate Salts) Mono->Hydrolysis

Mechanistic pathway for the chemical quenching and deactivation of cyclic sulfates.

Step-by-Step Quenching Methodology
  • Preparation of the Quenching Bath: In a secondary containment tray within the fume hood, prepare a bath of 1M Sodium Hydroxide (NaOH) in a 1:1 mixture of Water and Methanol. Causality: Methanol ensures the organic cyclic sulfate remains soluble, while the aqueous hydroxide acts as the nucleophile to open the ring.

  • Controlled Addition: Slowly add the 4-Methyl-1,3,2-dioxathiane 2,2-dioxide waste (or contaminated glassware) to the quenching bath. Do not add the bath to the chemical , as this can cause a runaway exothermic reaction.

  • Agitation and Validation: Stir the mixture at room temperature for at least 12 hours. The reaction is validated as complete when the mixture ceases to generate heat and TLC (Thin Layer Chromatography) or NMR confirms the disappearance of the cyclic sulfate starting material.

  • Final Disposal: Once fully hydrolyzed to the corresponding 1,3-butanediol and inorganic sulfate salts[3][4], neutralize the basic solution with dilute hydrochloric acid (HCl) until the pH is between 6 and 8. Dispose of the neutralized liquid in the appropriate aqueous or mixed-organic waste stream according to institutional EHS guidelines.

Table 2: Quenching Reaction Parameters

ParameterSpecificationCausality / Rationale
Quenching Reagent 1M NaOH in

/MeOH
Hydroxide acts as a strong nucleophile; MeOH aids organic solubility.
Equivalents

molar equivalents
Ensures complete consumption of the alkylating agent.
Temperature

(Room Temp)
Prevents excessive exothermicity while maintaining reaction kinetics.
Time

hours
Monosulfate formation is fast, but complete hydrolysis requires time[4][5].

References

  • Bioconjugate Chemistry (ACS Publications). (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Radioiodination of Aryl-Alkyl Cyclic Sulfates. Retrieved from [Link]

  • ResearchGate. (2021). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]

Sources

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